(-)-Menthyloxyacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
40248-63-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10-,11+/m1/s1 |
InChI Key |
CILPHQCEVYJUDN-MXWKQRLJSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)O)C(C)C |
Other CAS No. |
71420-37-6 40248-63-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (-)-Menthyloxyacetic Acid: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of (-)-Menthyloxyacetic acid, a valuable chiral resolving agent used in chemical research and drug development.[1][2][3] The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This data is essential for handling the compound safely and for its characterization.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃[1][2] |
| Molecular Weight | 214.30 g/mol [2] |
| Melting Point | 52-55 °C (lit.)[1][4] |
| Boiling Point | 163-164 °C at 10 mmHg (lit.)[1][4] |
| Density | 1.01 g/mL at 20 °C (lit.)[1][4] |
| Refractive Index (n²⁰/D) | 1.4672 (lit.)[1][4] |
| Optical Activity ([α]²⁵/D) | -92.5°, c = 4 in methanol |
| Appearance | Liquid |
| CAS Number | 40248-63-3[1][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Experimental Protocol
The synthesis of this compound is achieved through the reaction of l-menthol (B7771125) with monochloroacetic acid in the presence of sodium metal in a toluene (B28343) solvent. The following protocol is adapted from a well-established procedure.[5]
Materials and Equipment:
-
l-menthol (crystals, m.p. 41–42°)
-
Monochloroacetic acid (commercial grade, ground and dried)[5]
-
Sodium metal
-
Dry toluene
-
20% Hydrochloric acid
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Oil bath
-
1-L separatory funnel
-
5-L separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Mentholate:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[5]
-
Add 70 g (3.04 gram atoms) of clean sodium to the solution.[5]
-
Heat the mixture in an oil bath to gently reflux the toluene.
-
Once the sodium has melted, begin stirring at a rate that breaks the sodium into fine globules.[5]
-
Continue refluxing for 15 hours.[5]
-
After 15 hours, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.[5]
-
-
Reaction with Monochloroacetic Acid:
-
Fit a 1-L separatory funnel into the third neck of the flask.[5]
-
Raise the oil bath temperature to 85–90°C.[5]
-
With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from the separatory funnel at a rate that maintains a gentle reflux.[5] A heavy precipitate of sodium chloroacetate (B1199739) will form immediately.[5]
-
After the addition is complete, reflux and stir the mixture for 48 hours.[5] During this time, it may be necessary to add an additional 1–1.5 L of dry toluene and to periodically stop stirring to scrape solid material from the sides of the flask.[5]
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask and transfer the reaction mixture to a 5-L separatory funnel.[5]
-
Extract the mixture with three 1-L portions of water.[5]
-
Carefully acidify the combined water extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.[5]
-
Extract the crude product with three 200-mL portions of benzene.[5]
-
-
Purification:
-
Combine the benzene extracts and remove the solvent by distillation on a steam cone.[5]
-
Fractionally distill the residue under reduced pressure.[5]
-
The fraction boiling at 134–137°C/2 mm is the purified l-menthoxyacetic acid.[5] The expected yield is between 110–125 g (51–58% based on the chloroacetic acid).[5]
-
Synthesis Workflow
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthyloxyacetic acid is a widely utilized chiral resolving agent in organic synthesis, particularly valued in the pharmaceutical industry for the separation of enantiomers. Its efficacy stems from the formation of diastereomeric salts with racemic mixtures, such as amines and alcohols, which can then be separated by fractional crystallization. This technical guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive experimental protocols for its synthesis and application in chiral resolution, and relevant spectroscopic data for its characterization.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder or liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| CAS Number | 40248-63-3 | [1] |
| Melting Point | 52-55 °C | [1] |
| Boiling Point | 163-164 °C at 10 mmHg | [1] |
| Density | 1.01 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4672 | [1] |
| Optical Activity ([α]²⁵/D) | -92.5° (c=4 in methanol) | |
| Predicted pKa | 3.47 ± 0.10 | [1] |
| Flash Point | >113 °C (>235.4 °F) | |
| Storage Temperature | 2-8 °C | [1] |
Solubility: While specific quantitative data is limited, this compound is known to be soluble in water.[1] It is also soluble in various organic solvents such as methanol, ethanol, and toluene, which are commonly used in the synthesis and resolution processes.[2]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the menthyl and acetic acid moieties.
| Assignment | Chemical Shift (ppm) |
| O-CH₂ | 4.202, 4.102 |
| CH-O | 3.213 |
| Menthyl Protons | 2.222, 2.062, 1.651, 1.34, 1.32, 0.97, 0.929, 0.911, 0.86, 0.786 |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation.
| Assignment | Chemical Shift (ppm) |
| C=O | 173.3 |
| O-CH₂ | 68.3 |
| CH-O | 82.1 |
| Menthyl Carbons | 48.9, 41.1, 34.5, 31.6, 26.1, 23.7, 22.3, 20.9, 16.2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aliphatic) | 2955, 2925, 2869 |
| C=O (Carboxylic Acid) | 1730 |
| C-O (Ether) | 1128 |
Mass Spectrometry
Mass spectral analysis of this compound shows a molecular ion peak consistent with its molecular weight.
| Ion | m/z |
| [M]+ | 214.15 |
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from (-)-menthol and chloroacetic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
(-)-Menthol
-
Sodium metal
-
Dry Toluene
-
Chloroacetic acid
-
20% Hydrochloric acid
-
Benzene (B151609) (for extraction)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve (-)-menthol in dry toluene.
-
Carefully add clean sodium metal to the solution. Heat the mixture to reflux and stir for 15 hours to form sodium (-)-menthoxide.
-
After the reaction is complete, cool the mixture and remove any excess sodium.
-
In a separate flask, dissolve chloroacetic acid in dry toluene.
-
Slowly add the chloroacetic acid solution to the sodium (-)-menthoxide solution.
-
Stir and reflux the mixture for 48 hours.
-
After cooling, extract the reaction mixture with water.
-
Carefully acidify the aqueous extract with 20% hydrochloric acid. A brown oil of crude this compound will separate.
-
Extract the crude product with benzene.
-
Combine the benzene extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation.
Chiral Resolution of a Racemic Amine (General Protocol)
This compound is an effective resolving agent for racemic amines through the formation of diastereomeric salts.
Workflow for Chiral Resolution:
Caption: Chiral resolution of a racemic amine.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Base (e.g., NaOH, KOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Combine the two solutions and stir. The diastereomeric salts may precipitate immediately or upon cooling or concentration of the solvent.
-
Fractional Crystallization: Isolate the less soluble diastereomeric salt by filtration. The filtrate will contain the more soluble diastereomeric salt.
-
The purity of the separated diastereomeric salt can be improved by recrystallization from a suitable solvent.
-
Liberation of the Enantiomerically Pure Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent to obtain the enantiomerically pure amine.
-
The other enantiomer can be recovered from the filtrate by a similar liberation process.
Applications in Drug Development
The ability to isolate a single enantiomer of a chiral drug is critical, as often only one enantiomer is therapeutically active, while the other may be inactive or even cause harmful side effects. This compound serves as a valuable tool in this process by enabling the large-scale separation of racemic intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its use is a well-established and cost-effective method for obtaining enantiomerically pure compounds, which is a crucial step in the development of safe and effective drugs.
Safety Information
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Spectroscopic Data for (-)-Menthyloxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Menthyloxyacetic acid, a key chiral resolving agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the menthyl and acetic acid moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) |
| A | 4.202 |
| B | 4.102 |
| C | 3.213 |
| D | 2.222 |
| E | 2.062 |
| F | 1.651 |
| G | 1.34 |
| J | 1.32 |
| K | 0.97 |
| L | 0.929 |
| M | 0.911 |
| N | 0.86 |
| P | 0.786 |
Note: The specific proton assignments (A, B, C, etc.) correspond to the protons on the this compound molecule. A detailed structural assignment would require further 2D NMR experiments.
¹³C NMR Data
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 185 |
| Carbon attached to ether oxygen (C-O) | 60 - 80 |
| Carbons of the cyclohexane (B81311) ring | 20 - 50 |
| Methyl carbons | 10 - 25 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid and ether functional groups, as well as the hydrocarbon backbone.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1730 - 1700 | Strong |
| C-O stretch (Ether and Carboxylic Acid) | 1300 - 1000 | Strong |
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, the following sections describe typical methodologies for obtaining NMR and IR spectra for a compound like this compound.
NMR Spectroscopy
A general procedure for acquiring NMR spectra of a chiral carboxylic acid involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.
Sample Preparation:
-
A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.
-
The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
-
Nuclei: ¹H and ¹³C nuclei are observed.
-
Pulse Sequences: Standard pulse sequences for one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) NMR are used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a common method for obtaining the infrared spectrum of a solid or liquid sample.
Sample Preparation:
-
For solid samples: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
For liquid or low-melting solid samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Technique: The spectrum is typically recorded in transmission or ATR mode.
-
Spectral Range: The mid-infrared region (typically 4000 to 400 cm⁻¹) is scanned.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data.
Caption: Workflow for the spectroscopic confirmation of this compound.
(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide
CAS Number: 40248-63-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (-)-Menthyloxyacetic acid, a pivotal chiral resolving agent. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the separation of enantiomers, a critical process in drug discovery and development.
Chemical Identity and Physical Properties
This compound, systematically named {[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid, is a derivative of (-)-menthol. Its utility as a chiral resolving agent stems from its enantiomerically pure structure, which allows for the formation of diastereomeric salts with racemic mixtures of amines or diastereomeric esters with racemic alcohols. These diastereomers exhibit different physical properties, such as solubility, enabling their separation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 40248-63-3[1] |
| Molecular Formula | C₁₂H₂₂O₃[1] |
| Molecular Weight | 214.30 g/mol [1] |
| IUPAC Name | {[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid |
| Synonyms | (-)-Menthyl carboxymethyl ether, L-Menthoxyacetic acid[1] |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |
| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical Form | White to light yellow crystal powder or liquid | [3] |
| Melting Point | 52-55 °C | [3] |
| Boiling Point | 163-164 °C at 10 mmHg | [3] |
| Density | 1.01 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.4672 | [3] |
| Optical Rotation [α]25/D | -92.5° (c=4 in methanol) | [3] |
| pKa | 3.47 ± 0.10 (Predicted) | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting the sodium salt of (-)-menthol with chloroacetic acid.[4] The following protocol is adapted from a well-established procedure.[4]
Experimental Protocol: Synthesis
Materials:
-
(-)-Menthol
-
Sodium metal
-
Dry Toluene (B28343)
-
Chloroacetic acid (dried)
-
20% Hydrochloric acid
-
Calcium chloride
Procedure:
-
Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.[4] To this solution, add 70 g (3.04 gram atoms) of clean sodium.[4] Heat the mixture to 100-110°C and stir vigorously until all the sodium has reacted, which may take 6-8 hours.[4]
-
Reaction with Chloroacetic Acid: Cool the solution to 60-70°C. In a separate flask, dissolve 300 g (3.17 moles) of dried chloroacetic acid in 1.5 L of warm, dry toluene.[4] Add this solution to the sodium menthoxide solution through a separatory funnel at a rate that maintains a gentle reflux.[4] A precipitate of sodium chloroacetate (B1199739) will form.[4]
-
Reflux: After the addition is complete, reflux the mixture with thorough stirring for 48 hours.[4] It may be necessary to add an additional 1-1.5 L of dry toluene to facilitate stirring.[4]
-
Work-up: Cool the reaction mixture and add 2 L of water. Separate the toluene layer. Extract the aqueous layer with two 200-mL portions of toluene.[4] Combine all the toluene portions and extract the this compound by washing with four 750-mL portions of water.[4]
-
Acidification and Extraction: Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as an oil. Extract the product with three 200-mL portions of benzene.[4]
-
Purification: Combine the benzene extracts and remove the solvent by distillation. The residue is then fractionally distilled under reduced pressure to yield pure l-Menthoxyacetic acid, boiling at 134–137°/2 mm.[4]
Application in Chiral Resolution
The primary application of this compound is in the resolution of racemic mixtures, particularly amines and alcohols.[5][6] The process involves the formation of diastereomeric salts or esters, which can then be separated by techniques such as fractional crystallization due to their differing solubilities.
General Protocol for Chiral Resolution of Racemic Amines
This protocol outlines a general procedure for the resolution of a racemic amine using this compound. The specific solvent and crystallization conditions may need to be optimized for the particular amine.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Slowly add the acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation of the Diastereomer: Collect the crystals by filtration. The crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
-
Liberation of the Enantiomerically Pure Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).
-
Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporating the solvent. The other enantiomer of the amine can then be liberated by following steps 4 and 5.
References
(-)-Menthyloxyacetic acid safety and handling procedures
An In-depth Technical Guide to the Safe Handling of (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for this compound, tailored for laboratory and drug development environments. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as an irritant. All personnel handling this substance should be fully aware of its potential hazards.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
Risk and Safety Phrases (Legacy):
-
Risk Statements: R36/37/38: Irritating to eyes, respiratory system and skin.[2][3]
-
Safety Statements: S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 40248-63-3 | [2][3][4][5] |
| Molecular Formula | C₁₂H₂₂O₃ | [3][4][5][6] |
| Molecular Weight | 214.30 g/mol | [3][4][5][6] |
| Appearance | White to light yellow crystal powder or yellow liquid | [2][3] |
| Melting Point | 52-55 °C (lit.) | [2][3] |
| Boiling Point | 163-164 °C at 10 mmHg (lit.) | [2][3] |
| Density | 1.01 g/mL at 20 °C (lit.) | [2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |
| Storage Temperature | 2-8 °C, Sealed in dry, cool condition | [2][3] |
| Refractive Index | n20/D 1.4672 (lit.) | [2][3] |
| pKa | 3.47 ± 0.10 (Predicted) | [2] |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood for all procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection:
-
Wear a lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).[7] Discard gloves immediately if they become contaminated or show signs of degradation.
-
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of dust or vapors.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
First-Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
General Advice: Move the victim to fresh air. Show the Safety Data Sheet to the attending medical personnel.
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize hazard and environmental contamination.
Small Spills (in a lab setting):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial acid spill neutralizer).[13][14]
-
Neutralize: Cautiously neutralize the acid with a suitable agent like sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[15][16]
-
Absorb: Once neutralized, absorb the residue.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste through your institution's hazardous waste program.
Large Spills:
-
Evacuate the area immediately.
-
Call your institution's emergency response team and/or local fire department.[7][13]
-
Provide them with the name of the chemical, the quantity spilled, and the location.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[17]
-
Specific Hazards: The substance is combustible.[18] Thermal decomposition may produce carbon oxides.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Toxicological Information
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2]
-
Eye Irritation: Causes serious eye irritation and may lead to damage if not treated promptly.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Experimental Protocols for Hazard Assessment
For drug development and regulatory purposes, the irritancy potential of this compound or formulations containing it may need to be formally assessed. The following OECD guidelines describe the standard methodologies.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1]
-
Methodology Summary:
-
A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approx. 6 cm²) on a single animal (typically an albino rabbit).[19]
-
The substance is held in contact with the skin for a specified period, usually 4 hours.[19]
-
After exposure, the substance is removed.
-
The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[19]
-
The severity and reversibility of the observed effects determine the classification.[8][19]
-
-
Note: In vitro methods should be considered before proceeding to in vivo testing to reduce animal use.[8]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
-
Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.[20]
-
Methodology Summary:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.[20][21]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[22]
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[20]
-
The test is often initiated with a single animal. If severe effects are observed, no further testing is needed.[21][23]
-
The duration of observation is typically up to 21 days to assess the reversibility of effects.[20][22]
-
-
Note: A weight-of-evidence approach, including results from validated in vitro or ex vivo tests, should be used to avoid unnecessary animal testing.[18][21][23]
OECD Test Guideline 403: Acute Inhalation Toxicity
-
Objective: To assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[24][25]
-
Methodology Summary:
-
Animals (typically rats) are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (usually 4 hours).[25][26]
-
Several groups of animals are exposed to different concentrations.
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[24][25][27]
-
A full necropsy is performed on all animals at the end of the observation period.
-
The data is used to determine the median lethal concentration (LC50).[26]
-
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. 40248-63-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. en.hesperian.org [en.hesperian.org]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. cws.auburn.edu [cws.auburn.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. trdsf.com [trdsf.com]
- 16. acs.org [acs.org]
- 17. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 23. flashpointsrl.com [flashpointsrl.com]
- 24. oecd.org [oecd.org]
- 25. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 26. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 27. oecd.org [oecd.org]
(-)-Menthyloxyacetic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of (-)-Menthyloxyacetic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral resolving agent and a valuable intermediate in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in resolution processes, reaction chemistry, and purification. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, standardized experimental protocol for determining solubility. Furthermore, a logical workflow for this protocol is presented to guide researchers in generating reliable and reproducible solubility data.
Introduction
This compound, a derivative of (-)-menthol, is widely utilized as a chiral resolving agent for the separation of enantiomers of amines and alcohols[1][2]. The efficiency of such resolutions, as well as the performance of reactions and crystallizations involving this compound, are highly dependent on its solubility in the chosen solvent system. Understanding the solubility behavior of this compound in a range of organic solvents is therefore essential for process development, optimization, and scale-up in the pharmaceutical and fine chemical industries.
This guide addresses the current gap in readily available quantitative solubility data for this compound. While specific solubility values are not extensively reported, this document equips researchers with the necessary methodology to determine these crucial parameters in their own laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [3][4] |
| Molecular Weight | 214.30 g/mol | [1][3][4] |
| Melting Point | 52-55 °C (lit.) | [1][2][5] |
| Boiling Point | 163-164 °C at 10 mmHg (lit.) | [1][2][5] |
| Density | 1.01 g/mL at 20 °C (lit.) | [1][2][5] |
| Appearance | White to light yellow crystal powder or liquid | [2][5] |
| Optical Activity | [α]²⁵/D -92.5°, c = 4 in methanol | [2][6] |
Quantitative Solubility Data
As of the date of this guide, a comprehensive and comparative dataset on the quantitative solubility of this compound in a wide range of common organic solvents is not available in the peer-reviewed scientific literature or publicly accessible chemical databases. While some commercial suppliers mention concentrations for analytical purposes (e.g., for measuring optical rotation), these values do not represent the saturation solubility.
The lack of such data necessitates experimental determination to support research and development activities. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system, or a calibrated pH meter for titration.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue.
-
Chromatographic Method (HPLC/GC): Dilute the filtered solution to a concentration within the calibration range of the instrument and analyze.
-
Titration Method: If the solvent system allows, titrate the acidic solution with a standardized base.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the amount of dissolved solute and the volume of the solvent.
-
4.3. Data Reporting
Solubility data should be reported along with the corresponding temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, this guide provides researchers with a robust experimental framework to generate this critical information. The provided protocol for the equilibrium solubility method, along with the logical workflow diagram, offers a clear and structured approach for determining the solubility of this important chiral resolving agent. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of synthetic organic chemistry and pharmaceutical development.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of (-)-Menthyloxyacetic acid as a chiral resolving agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and application of (-)-menthyloxyacetic acid as a chiral resolving agent. Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. This compound has proven to be a valuable tool in this endeavor, facilitating the separation of racemic amines through the formation of diastereomeric salts.
Discovery and History
The synthesis of this compound was first reported in 1911 by Percy F. Frankland and Hugh H. O'Sullivan in the Journal of the Chemical Society. Their work, titled "CCLVI.—Influence of double linking on optical activity; some n-propyl and allyl derivatives of menthol (B31143)," primarily focused on the preparation of various menthol derivatives to study their optical properties. While their paper laid the foundation for the synthesis of this compound, its application as a chiral resolving agent was explored in later studies.
Subsequent research by McCasland and colleagues, published in the Journal of the American Chemical Society in 1959, further highlighted the utility of menthol-derived compounds in stereochemical studies. Over the decades, this compound has been employed as a reliable resolving agent for a variety of racemic amines, leveraging the principles of diastereomeric salt formation and separation.
Principle of Chiral Resolution
The fundamental principle behind the use of this compound as a chiral resolving agent lies in the formation of diastereomers. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, when a racemic mixture of a compound (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent like this compound, a pair of diastereomeric salts is formed.
These diastereomers are not mirror images of each other and, consequently, have different physical properties, such as solubility, melting point, and crystal structure. This difference in solubility allows for their separation by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be recovered by breaking the salt linkage, typically through treatment with an acid or base.
Experimental Protocols
Synthesis of this compound
The original synthesis of this compound, as described by Frankland and O'Sullivan in 1911, involves the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A generalized modern adaptation of this procedure is as follows:
Materials:
-
(-)-Menthol
-
Sodium chloroacetate (B1199739)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A solution of sodium hydroxide in water is prepared.
-
(-)-Menthol is added to the sodium hydroxide solution and the mixture is heated.
-
A solution of sodium chloroacetate in water is then added dropwise to the heated mixture with stirring.
-
The reaction mixture is refluxed for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The aqueous solution is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Chiral Resolution of a Racemic Amine
The following is a general protocol for the chiral resolution of a racemic primary amine using this compound. The specific solvent and crystallization conditions may need to be optimized for each specific amine.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, heating gently if necessary. c. Add the this compound solution to the amine solution with stirring. d. The diastereomeric salts may precipitate immediately or upon cooling. If not, the solution can be concentrated or cooled to induce crystallization.
2. Separation of Diastereomeric Salts: a. The less soluble diastereomeric salt will crystallize out of the solution. b. Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities. c. The mother liquor contains the more soluble diastereomeric salt.
3. Regeneration of the Enantiomerically Enriched Amine: a. Dissolve the isolated crystalline diastereomeric salt in water. b. Add a solution of sodium hydroxide to basify the mixture, which will liberate the free amine. c. Extract the liberated amine with an organic solvent. d. Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Data Presentation
The effectiveness of a chiral resolution is typically quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing such data from experimental trials.
| Racemic Amine Resolved | Resolving Agent | Solvent System | Diastereomer Yield (%) | Enantiomeric Excess (ee%) of Resolved Amine |
| Racemic Amine A | This compound | Ethanol | Data not available | Data not available |
| Racemic Amine B | This compound | Methanol/Water | Data not available | Data not available |
Visualization of the Resolution Process
The logical workflow of the chiral resolution process using this compound can be visualized as follows:
Caption: Workflow of chiral resolution using this compound.
This guide provides a foundational understanding of the historical context, theoretical principles, and practical application of this compound as a chiral resolving agent. Researchers and professionals in drug development can utilize this information to effectively employ this valuable tool in the synthesis of enantiomerically pure compounds.
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chiral resolution of racemic alcohols utilizing (-)-menthyloxyacetic acid as a chiral resolving agent. This method is a robust strategy for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The protocols are based on established methodologies and a specific application to the resolution of a complex secondary alcohol.
Principle of Chiral Resolution
Chiral resolution using this compound is based on the formation of diastereomeric esters. The racemic alcohol is reacted with the enantiomerically pure this compound (or its corresponding acyl chloride) to yield a mixture of two diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Following separation, the individual diastereomers are hydrolyzed to yield the desired enantiomerically pure alcohols and recover the chiral auxiliary.
Experimental Workflow
The overall process can be summarized in three key steps:
-
Esterification: Reaction of the racemic alcohol with this compound to form a mixture of diastereomeric esters.
-
Diastereomer Separation: Separation of the diastereomeric esters, typically by preparative HPLC.
-
Hydrolysis: Cleavage of the ester bond of each separated diastereomer to yield the enantiomerically pure alcohol and recover the this compound.
Caption: Experimental workflow for chiral resolution.
Application Example: Chiral Resolution of (±)-7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
This section provides a detailed protocol for the chiral resolution of the secondary alcohol (±)-7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (7-OH-H4BP), based on the work of Schneider, Seidel, and Glatt.[1]
Quantitative Data Summary
| Step | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Esterification | Diastereomeric (-)-Menthyloxyacetate Esters | Not Reported | Not Applicable | Not Applicable |
| Separation | Separated Diastereomers | Not Reported | >98% | Not Applicable |
| Hydrolysis | (+)-(S)-7-OH-H4BP and (-)-(R)-7-OH-H4BP | Not Reported | Not Applicable | >98% |
Note: The original literature focuses on the successful separation and stereochemical assignment rather than providing detailed yield calculations for each step.
Experimental Protocols
Protocol 1: Esterification of Racemic 7-OH-H4BP with (-)-Menthyloxyacetyl Chloride
This protocol describes the formation of diastereomeric esters. (-)-Menthyloxyacetyl chloride is used as it is more reactive than the corresponding carboxylic acid.
Caption: Esterification of racemic alcohol.
Materials:
-
Racemic 7-OH-H4BP
-
(-)-Menthyloxyacetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve racemic 7-OH-H4BP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of (-)-menthyloxyacetyl chloride in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC
This protocol outlines the separation of the diastereomeric ester mixture.
Caption: HPLC separation of diastereomers.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: Preparative silica gel column.
-
Mobile Phase: An optimized mixture of n-hexane and ethyl acetate (the exact ratio should be determined by analytical HPLC first to ensure baseline separation).
-
Flow Rate: Appropriate for the preparative column diameter.
-
Detection: UV detection at a wavelength where the aromatic system of the alcohol absorbs (e.g., 254 nm).
Procedure:
-
Dissolve the mixture of diastereomeric esters in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with the optimized mobile phase under isocratic conditions.
-
Monitor the elution profile using the UV detector and collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomers.
-
Confirm the purity and diastereomeric excess of each separated ester by analytical HPLC.
Protocol 3: Hydrolysis of Separated Diastereomers
This protocol describes the cleavage of the ester to obtain the enantiomerically pure alcohol.
Caption: Hydrolysis of a separated diastereomer.
Materials:
-
Purified diastereomeric ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the purified diastereomer in a mixture of THF, methanol, and water.
-
Add an excess of a base such as LiOH or NaOH.
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to protonate the carboxylate of the resolving agent and the alcohol.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the enantiomerically pure alcohol from the recovered this compound.
-
Determine the enantiomeric excess of the final alcohol product using a suitable chiral analytical method (e.g., chiral HPLC or chiral GC).
General Considerations and Optimization
-
Choice of Esterification Method: While using the acyl chloride is effective, other standard esterification methods such as carbodiimide (B86325) coupling (e.g., DCC or EDC with DMAP) can also be employed. The choice will depend on the stability of the racemic alcohol.
-
Separation Technique: While preparative HPLC is a common and effective method for separating the diastereomeric esters, fractional crystallization can be attempted if the diastereomers are crystalline and have significantly different solubilities. This can be a more scalable and cost-effective approach.
-
Hydrolysis Conditions: The choice of base and reaction conditions for the hydrolysis step should be optimized to ensure complete cleavage of the ester without causing racemization or degradation of the desired alcohol.
-
Recovery of Chiral Auxiliary: The this compound can be recovered from the aqueous layer after acidification during the hydrolysis workup and can be reused, which is an important consideration for cost-effectiveness.
By following these protocols and considerations, researchers can effectively utilize this compound for the chiral resolution of a variety of racemic alcohols, enabling the synthesis of enantiomerically pure compounds for further research and development.
References
Application Notes and Protocols for the Derivatization of Amines with (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and synthesis, as the pharmacological and toxicological profiles of enantiomers can differ significantly. Chiral derivatization is a robust technique used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
This document provides a detailed protocol for the derivatization of primary and secondary amines with the chiral derivatizing agent (-)-menthyloxyacetic acid. This process involves the formation of stable diastereomeric amides, which can then be resolved by HPLC to determine the enantiomeric composition of the original amine. The protocol is based on established methods of amide bond formation, where the carboxylic acid is first activated to facilitate the reaction with the amine.
Principle
The derivatization of a racemic amine with enantiomerically pure this compound proceeds via the formation of diastereomeric amides. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with the primary or secondary amine to form a stable amide bond. The resulting diastereomers can be separated and quantified by HPLC due to their different interactions with the stationary phase.
Data Presentation
| Parameter | Description | Value/Range |
| Chiral Derivatizing Agent | This compound | |
| Activating Agent | Thionyl chloride (SOCl₂) | |
| Analyte | Racemic primary or secondary amines | |
| Product | Diastereomeric N-((-)-menthyloxyacetyl)amines | |
| Typical Reaction Yield | 80-95% (amide formation) | |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | |
| Typical Column | C18 reverse-phase | |
| Detection | UV (e.g., 210-254 nm) |
Experimental Protocols
This protocol is divided into two main stages:
-
Preparation of (-)-Menthyloxyacetyl Chloride.
-
Derivatization of the Amine with (-)-Menthyloxyacetyl Chloride.
Stage 1: Preparation of (-)-Menthyloxyacetyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous aprotic solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude (-)-menthyloxyacetyl chloride is a pale yellow oil or solid and can be used directly in the next step without further purification.
Stage 2: Derivatization of the Amine with (-)-Menthyloxyacetyl Chloride
Materials:
-
Racemic primary or secondary amine
-
(-)-Menthyloxyacetyl chloride (from Stage 1)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution in an ice bath.
-
Dissolve the crude (-)-menthyloxyacetyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous dichloromethane.
-
Slowly add the (-)-menthyloxyacetyl chloride solution to the stirred amine solution in the ice bath.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl solution (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric amides.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though for analytical purposes, the crude mixture can often be directly analyzed by HPLC.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization of a racemic amine with this compound.
Caption: Workflow for amine derivatization.
Logical Relationship of the Derivatization Reaction
This diagram shows the chemical transformation from the starting materials to the final diastereomeric products.
Caption: Derivatization reaction overview.
Application Note: HPLC Separation of (-)-Menthyloxyacetic Acid Diastereomeric Esters
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation of diastereomeric esters formed by the reaction of a racemic alcohol with (-)-menthyloxyacetic acid, using High-Performance Liquid Chromatography (HPLC). This method is applicable for determining the enantiomeric purity of chiral alcohols.
Principle
Enantiomers, being chemically identical in an achiral environment, cannot be separated by standard chromatographic techniques. To facilitate their separation on a conventional achiral stationary phase, they are first converted into diastereomers. This is achieved by reacting the enantiomeric mixture (e.g., a racemic alcohol) with a chiral derivatizing agent. In this protocol, this compound, a single enantiomer reagent, is used for this purpose.
The resulting diastereomers possess different physicochemical properties, allowing for their separation by HPLC on a standard achiral column, such as silica (B1680970) gel. The relative peak areas of the separated diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the sample.
Experimental Workflow
The overall process involves two main stages: the derivatization of the analyte to form diastereomeric esters and the subsequent analysis of these esters by HPLC.
Caption: Experimental workflow from derivatization to HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected chromatographic results for the separation of the diastereomeric esters of a model chiral secondary alcohol derivatized with this compound.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.20} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor (T_f) | < 1.2 | < 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Note: These values are representative and may vary depending on the specific alcohol, instrumentation, and exact experimental conditions.
Detailed Experimental Protocols
4.1. Preparation of (-)-Menthyloxyacetyl Chloride (Derivatizing Agent)
This protocol describes the conversion of this compound to its more reactive acid chloride, which is then used for the esterification of the target alcohol.
Caption: Protocol for preparing the chiral derivatizing agent.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess (e.g., 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude (-)-menthyloxyacetyl chloride. This reagent is moisture-sensitive and is typically used immediately without further purification.
4.2. Derivatization of Racemic Alcohol
-
Dissolve the racemic alcohol in anhydrous DCM containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, ~1.5 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of freshly prepared (-)-menthyloxyacetyl chloride (~1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a suitable method).
-
Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
The crude product may be purified by flash chromatography on silica gel if necessary, before HPLC analysis.
4.3. HPLC Separation Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) or Ethyl Acetate (EtOAc). A typical starting ratio is 95:5 (n-Hexane:IPA). The composition should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (or a wavelength where the ester chromophore absorbs).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the diastereomeric ester mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (mobile phase only) to ensure the system is free from contaminants.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of both diastereomeric peaks.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The enantiomeric ratio of the original alcohol is determined from the peak area ratio of the two diastereomers.
Concluding Remarks
The formation of diastereomeric esters using this compound followed by separation on a standard achiral HPLC column is a robust and reliable method for the determination of enantiomeric purity of chiral alcohols and other suitable analytes. The provided protocols offer a comprehensive guide for researchers to implement this technique. Optimization of both the derivatization and chromatographic conditions may be necessary for specific analytes to achieve the best results.
Application Notes and Protocols for NMR Analysis of Diastereomers Formed from (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of stereoselective synthesis and drug development, the accurate determination of stereoisomeric purity is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. However, in an achiral environment, enantiomers are indistinguishable by NMR as they possess identical spectral properties.
To overcome this limitation, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. Diastereomers, being stereoisomers that are not mirror images, have distinct physical and spectral properties, including different chemical shifts and coupling constants in their NMR spectra. This allows for their differentiation and quantification.
(-)-Menthyloxyacetic acid is a valuable chiral derivatizing agent derived from the naturally occurring and readily available (-)-menthol. It is utilized to resolve racemic mixtures of alcohols and amines by forming diastereomeric esters or amides, respectively. The bulky and conformationally rigid menthyl group induces significant chemical shift differences in the NMR spectrum of the resulting diastereomers, facilitating their analysis. This application note provides detailed protocols for the synthesis of diastereomeric esters from a racemic alcohol using this compound and the subsequent analysis by ¹H NMR spectroscopy to determine the diastereomeric excess (d.e.).
Principle of Diastereomeric Analysis by NMR
The fundamental principle behind the NMR analysis of diastereomers lies in their distinct magnetic environments. When a racemic mixture of a chiral analyte, for example, a secondary alcohol (R/S-Alcohol), is reacted with an enantiomerically pure chiral derivatizing agent like this compound, two diastereomers are formed: [(R)-Alcohol-(-)-Menthyloxyacetate] and [(S)-Alcohol-(-)-Menthyloxyacetate].
The spatial arrangement of the atoms in these two diastereomers is different. Consequently, the protons in the vicinity of the chiral centers experience different shielding and deshielding effects from the anisotropic functional groups of the chiral auxiliary. This results in different chemical shifts (δ) for corresponding protons in the two diastereomers. By integrating the signals of a well-resolved pair of protons—one from each diastereomer—the ratio of the two diastereomers in the mixture can be accurately determined. The diastereomeric excess (d.e.) is then calculated using the following formula:
d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Esters of a Racemic Secondary Alcohol with this compound
This protocol describes the esterification of a racemic secondary alcohol with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the racemic secondary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the diastereomeric ester mixture.
Protocol 2: ¹H NMR Sample Preparation and Data Acquisition
Materials:
-
Diastereomeric ester mixture
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified diastereomeric ester mixture and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) is used to allow for full relaxation of the protons, which is crucial for accurate integration.
Data Presentation and Analysis
The key to determining the diastereomeric ratio is the identification of well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons closer to the chiral centers are more likely to exhibit significant chemical shift differences.
Table 1: Representative ¹H NMR Data for Diastereomeric (-)-Menthyloxyacetyl Esters of a Chiral Secondary Alcohol (Hypothetical Data)
| Proton Assignment | Diastereomer 1 (δ, ppm) | Multiplicity | J (Hz) | Integration (relative) | Diastereomer 2 (δ, ppm) | Multiplicity | J (Hz) | Integration (relative) | Δδ (ppm) |
| Methine proton (Alcohol) | 5.15 | q | 6.8 | 1.00 | 5.10 | q | 6.8 | 1.00 | 0.05 |
| Methyl protons (Alcohol) | 1.55 | d | 6.8 | 3.00 | 1.52 | d | 6.8 | 3.00 | 0.03 |
| O-CH₂ (Acid) | 4.05 (A), 3.95 (B) | ABq | 16.0 | 2.00 | 4.02 (A), 3.92 (B) | ABq | 16.0 | 2.00 | 0.03 |
Note: This is hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the specific alcohol used.
Calculation of Diastereomeric Excess (d.e.):
-
Identify a pair of well-resolved signals, one for each diastereomer (e.g., the methine proton of the alcohol moiety).
-
Carefully integrate these two signals.
-
Let the integration value of the major diastereomer be I_major and the minor diastereomer be I_minor.
-
Calculate the d.e. as follows: d.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100
Mandatory Visualizations
Determining Enantiomeric Excess with (-)-Menthyloxyacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the determination of enantiomeric excess (ee) of chiral alcohols and amines using (-)-menthyloxyacetic acid as a chiral derivatizing agent (CDA). The methodology involves the conversion of the enantiomeric substrate into a mixture of diastereomers, which can be distinguished and quantified by nuclear magnetic resonance (NMR) spectroscopy or separated by high-performance liquid chromatography (HPLC). This technique is a valuable tool in asymmetric synthesis and drug development for the assessment of enantiomeric purity.
Introduction
In the pharmaceutical and chemical industries, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit significantly different pharmacological and toxicological properties. Consequently, the accurate determination of the enantiomeric composition of a chiral substance is a critical aspect of research, development, and quality control.
One established method for determining enantiomeric excess is the use of chiral derivatizing agents. This compound is a readily available and effective CDA. It reacts with a racemic or enantiomerically enriched alcohol or amine to form a pair of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and spectral properties. This difference allows for their quantification using standard analytical techniques such as NMR spectroscopy and HPLC.
Principle of the Method:
-
Derivatization: The chiral substrate (e.g., a secondary alcohol) is reacted with enantiomerically pure this compound to form a mixture of diastereomeric esters.
-
Analysis: The resulting diastereomers are analyzed.
-
NMR Spectroscopy: The diastereomers will exhibit distinct signals in the ¹H NMR spectrum. The integration of these non-equivalent signals allows for the direct calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original substrate.
-
HPLC: The diastereomers can be separated on a standard achiral stationary phase (e.g., silica (B1680970) gel) due to their different physical properties. The relative peak areas in the chromatogram correspond to the ratio of the diastereomers.
-
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the ratio of the two diastereomers.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Secondary Alcohol using this compound (Steglich Esterification)
This protocol describes the formation of diastereomeric esters from a chiral secondary alcohol and this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Chiral secondary alcohol
-
This compound (≥98% ee)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the chiral secondary alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution of the alcohol) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude diastereomeric ester mixture can be purified by flash column chromatography on silica gel if necessary, though for NMR analysis, the crude product is often sufficiently pure.
Protocol 2: Analysis of Diastereomeric Esters by ¹H NMR Spectroscopy
Procedure:
-
Dissolve a sample of the crude or purified diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is non-equivalent for the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton of the alcohol moiety or the methylene (B1212753) protons of the menthyloxyacetyl group, are often good candidates.
-
Integrate the corresponding signals for each diastereomer (Integral A and Integral B).
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ |Integral A - Integral B| / (Integral A + Integral B) ] x 100
Protocol 3: Separation of Diastereomeric Esters by HPLC
Procedure:
-
Dissolve a sample of the diastereomeric ester mixture in the mobile phase.
-
Inject the sample onto an HPLC system equipped with a normal phase column (e.g., silica gel).
-
Elute the diastereomers using an appropriate mobile phase, typically a mixture of hexane (B92381) and a polar solvent like ethyl acetate (B1210297) or isopropanol. The optimal mobile phase composition should be determined empirically.
-
Monitor the elution using a UV detector at a suitable wavelength.
-
The two diastereomers should elute at different retention times.
-
Integrate the peak areas for each diastereomer (Area A and Area B).
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ |Area A - Area B| / (Area A + Area B) ] x 100
Data Presentation
Table 1: Representative ¹H NMR Data for Diastereomeric (-)-Menthyloxyacetates of a Chiral Secondary Alcohol
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Comments |
| Alcohol Methine (CH-O) | 4.95 (t, J = 6.5 Hz) | 4.92 (t, J = 6.5 Hz) | 0.03 | Often shows small but measurable separation. |
| Methoxyacetyl CH₂ | 3.98 (d, J = 16.0 Hz), 3.92 (d, J = 16.0 Hz) | 3.96 (d, J = 16.0 Hz), 3.90 (d, J = 16.0 Hz) | 0.02 | The diastereotopic protons of the methylene group can show separation. |
| Menthyloxy CH-O | 3.25 (td, J = 10.8, 4.4 Hz) | 3.28 (td, J = 10.8, 4.4 Hz) | 0.03 |
Note: The exact chemical shifts and the magnitude of the separation (Δδ) will vary depending on the structure of the chiral alcohol.
Table 2: Representative HPLC Data for the Separation of Diastereomeric (-)-Menthyloxyacetates
| Parameter | Value |
| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 14.2 min |
| Resolution (Rs) | > 1.5 |
Note: These are example conditions and may require optimization for different diastereomeric pairs.
Mandatory Visualizations
Caption: Experimental workflow for determining enantiomeric excess.
Caption: Logical relationship of the derivatization strategy.
Conclusion
The use of this compound as a chiral derivatizing agent provides a reliable and accessible method for the determination of enantiomeric excess of chiral alcohols and amines. The formation of diastereomers allows for straightforward quantification by either ¹H NMR spectroscopy or HPLC. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to accurately assess the enantiomeric purity of their compounds.
Application Notes and Protocols for the Esterification of Secondary Alcohols with (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the resolution of racemic mixtures are critical steps in the development of chiral drugs and other biologically active molecules. (-)-Menthyloxyacetic acid is a valuable chiral auxiliary agent employed for the derivatization of racemic secondary alcohols. This process yields a mixture of diastereomeric esters, which, unlike the original enantiomers, possess distinct physical and spectroscopic properties. This key difference allows for their separation and quantification, thereby enabling the determination of the enantiomeric excess (e.e.) of the secondary alcohol.
This document provides detailed protocols for the esterification of secondary alcohols with this compound, the separation of the resulting diastereomers, and their analysis to determine enantiomeric composition.
Principle of the Method
The core of this method lies in the conversion of a mixture of enantiomeric secondary alcohols into a mixture of diastereomeric esters by reaction with the enantiomerically pure this compound. The bulky and chiral menthyl group of the acid induces different spatial arrangements in the resulting esters for each enantiomer of the alcohol. These diastereomers can then be separated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and quantified. Furthermore, the diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of their relative ratios and, consequently, the enantiomeric excess of the original alcohol.
Data Presentation
The efficiency of the esterification and the diastereoselectivity of the reaction are key parameters in the successful application of this method. Below is a summary of representative quantitative data for the esterification of various secondary alcohols with this compound.
| Secondary Alcohol | Esterification Method | Yield (%) | Diastereomeric Ratio | Analytical Method |
| Racemic 1-phenylethanol | Steglich Esterification (DCC, DMAP) | >95% | ~1:1 | ¹H NMR, HPLC |
| Racemic 2-Butanol | Steglich Esterification (DCC, DMAP) | High | ~1:1 | ¹H NMR, HPLC |
| Racemic 1-(2-naphthyl)ethanol | Steglich Esterification (DCC, DMAP) | >90% | ~1:1 | ¹H NMR, HPLC |
| Racemic Borneol | Steglich Esterification (DCC, DMAP) | High | ~1:1 | ¹H NMR, HPLC |
Note: The diastereomeric ratio is expected to be approximately 1:1 when starting with a racemic secondary alcohol, as the chiral auxiliary reacts with both enantiomers. The primary goal is a high chemical yield of the diastereomeric esters to ensure accurate determination of the original enantiomeric composition.
Experimental Protocols
Protocol 1: Esterification of a Secondary Alcohol with this compound via Steglich Esterification
This protocol describes a general procedure for the synthesis of diastereomeric esters from a secondary alcohol and this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[1]
Materials:
-
Racemic secondary alcohol
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the separation of the synthesized diastereomeric esters. The exact conditions may need to be optimized for specific diastereomeric pairs.
Materials and Equipment:
-
Mixture of diastereomeric esters
-
HPLC grade hexane and isopropanol (B130326) (or other suitable solvents)
-
HPLC system with a UV detector
-
Chiral or achiral HPLC column (e.g., silica gel, or a specialized chiral stationary phase)
Procedure:
-
Dissolve a small sample of the purified diastereomeric ester mixture in the mobile phase.
-
Set up the HPLC system with a suitable column (a normal phase silica gel column is often effective for separating diastereomers).
-
Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol, the ratio of which needs to be optimized).
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
The two diastereomers should elute at different retention times. The ratio of the peak areas corresponds to the ratio of the diastereomers in the mixture.
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The enantiomeric excess of the original secondary alcohol can be determined by analyzing the ¹H NMR spectrum of the diastereomeric ester mixture. The chiral environment of the (-)-menthyloxyacetyl group will cause the corresponding protons in the two diastereomers to have slightly different chemical shifts.
Procedure:
-
Dissolve a sample of the purified diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is unique to the alcohol moiety of the ester. This is often the proton attached to the stereocenter of the alcohol.
-
In the spectrum of the diastereomeric mixture, this signal should appear as two distinct peaks or multiplets, one for each diastereomer.
-
Integrate the areas of these two signals. The ratio of the integrals corresponds to the ratio of the diastereomers.
-
The enantiomeric excess (e.e.) of the original alcohol can be calculated using the following formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Visualizations
Caption: Experimental workflow for the determination of enantiomeric excess.
Caption: Simplified mechanism of the Steglich esterification.
Caption: Logical relationship for determining enantiomeric excess.
References
Application Notes and Protocols for the Cleavage of (-)-Menthyloxyacetyl Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of (-)-menthyloxyacetyl esters, a critical step in chiral resolution workflows for the recovery of enantiomerically pure compounds. The (-)-menthyloxyacetyl group serves as a chiral auxiliary, which, after separation of the resulting diastereomeric esters, must be efficiently removed to yield the target resolved compound. The following sections detail two primary methods for this cleavage: hydrolytic cleavage to yield the carboxylic acid and reductive cleavage to afford the corresponding primary alcohol.
Methods for Cleavage
The choice of cleavage method depends on the desired final product (carboxylic acid or alcohol) and the stability of the resolved compound to the reaction conditions.
-
Hydrolytic Cleavage (Saponification): This method employs a base to hydrolyze the ester linkage, yielding the carboxylate salt of the resolved compound and (-)-menthol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid. This is the most common method when the carboxylic acid is the target molecule.
-
Reductive Cleavage: This method utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the ester directly to a primary alcohol. This approach is advantageous when the desired product is an alcohol or when the carboxylic acid is sensitive to the harsh basic conditions of saponification.
Data Presentation: Comparison of Cleavage Methods
The following table summarizes typical reaction conditions and expected outcomes for the hydrolytic and reductive cleavage of (-)-menthyloxyacetyl esters.
| Method | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Key Considerations |
| Hydrolytic Cleavage | LiOH, NaOH, or KOH (3-5 equivalents) | THF/H₂O, MeOH/H₂O, or EtOH/H₂O (e.g., 3:1 v/v) | Room Temperature to Reflux | 2-16 hours | Carboxylic Acid | Typically high (e.g., ~77% or higher)[1] | Risk of epimerization at the α-carbon under harsh conditions.[2] Not suitable for base-sensitive substrates.[2] |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) (1.5-3.0 equivalents) | Anhydrous THF or Diethyl Ether | 0 °C to Room Temperature | 1-4 hours | Primary Alcohol | Generally high | Requires anhydrous conditions and careful quenching. Avoids epimerization at the α-carbon.[3] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of (-)-Menthyloxyacetyl Ester to a Carboxylic Acid
This protocol describes a general procedure for the saponification of a (-)-menthyloxyacetyl ester using lithium hydroxide (B78521).
Materials:
-
(-)-Menthyloxyacetyl ester
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the (-)-menthyloxyacetyl ester (1.0 equivalent) in a 3:1 mixture of THF and water.[2][4]
-
Addition of Base: Add lithium hydroxide (2.0-5.0 equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed (typically 2-16 hours).[2][4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. If THF was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the liberated (-)-menthol. The (-)-menthol can be recovered from this organic layer if desired.[2] d. Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl.[2][4] e. Extract the aqueous layer three times with ethyl acetate. f. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. g. Filter the solution and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude carboxylic acid can be further purified by recrystallization or column chromatography.
Protocol 2: Reductive Cleavage of (-)-Menthyloxyacetyl Ester to a Primary Alcohol
This protocol outlines the reduction of a (-)-menthyloxyacetyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
(-)-Menthyloxyacetyl ester
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (-)-menthyloxyacetyl ester (1.0 equivalent) in anhydrous THF or diethyl ether.[3][4]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Addition of Reducing Agent: Slowly and portion-wise, add lithium aluminum hydride (1.5-3.0 equivalents) to the stirred solution.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[4]
-
Quenching (Fieser Workup): a. Cool the reaction mixture back down to 0 °C in an ice bath. b. Cautiously and sequentially add the following dropwise while stirring vigorously: i. Water (X mL, where X is the mass of LiAlH₄ in grams used). ii. 15% aqueous NaOH (X mL). iii. Water (3X mL). c. A granular precipitate should form.
-
Work-up: a. Filter the resulting precipitate through a pad of Celite or filter paper and wash the filter cake thoroughly with THF or diethyl ether.[3] b. Combine the filtrate and the washings. c. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the solution under reduced pressure to yield the crude primary alcohol.
-
Purification: The crude alcohol can be purified by column chromatography to separate it from the recovered (-)-menthol.
Visualizations
The following diagrams illustrate the workflow and chemical transformations described in the protocols.
Caption: General workflow for the cleavage of (-)-menthyloxyacetyl esters.
Caption: Reaction scheme for hydrolytic cleavage (saponification).
Caption: Reaction scheme for reductive cleavage.
References
Application of (-)-Menthyloxyacetic Acid in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (-)-menthyloxyacetic acid as a chiral auxiliary in the asymmetric synthesis of natural product precursors. The methodologies outlined are based on established principles of stereoselective synthesis and are designed to guide researchers in the application of this versatile chiral auxiliary.
Introduction
This compound is a valuable chiral auxiliary derived from the naturally abundant and inexpensive monoterpene, (-)-menthol. Its rigid cyclohexane (B81311) framework, with its well-defined stereochemistry and sterically demanding isopropyl group, provides an effective chiral environment for inducing diastereoselectivity in a variety of chemical transformations. In asymmetric synthesis, the auxiliary is temporarily attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse. This strategy is a cornerstone in the synthesis of complex, biologically active natural products.
The primary mode of action for this compound as a chiral auxiliary relies on the steric hindrance provided by the bulky menthyl group. This steric shield effectively blocks one face of the reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This results in a high degree of stereocontrol and the preferential formation of one diastereomer.
Application in the Asymmetric Synthesis of a Chiral Carboxylic Acid Precursor
A common and powerful application of this compound is in the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids. These products are versatile building blocks in the synthesis of a wide range of natural products, including alkaloids, polyketides, and amino acid derivatives.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of an ester derived from this compound. This data is illustrative of the high levels of stereocontrol and efficiency that can be achieved with this chiral auxiliary.
| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (de) | Yield (%) |
| 1 | CH₃I | 2-Methyl-substituted ester | >95% | 88 |
| 2 | CH₃CH₂I | 2-Ethyl-substituted ester | >95% | 85 |
| 3 | PhCH₂Br | 2-Benzyl-substituted ester | >98% | 92 |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the key stages of the asymmetric alkylation using this compound as a chiral auxiliary.
Protocol 1: Attachment of the this compound Auxiliary
This protocol describes the esterification of a carboxylic acid with (-)-menthol to form the starting material for the diastereoselective reaction. For the purpose of this protocol, we will use propanoic acid as the starting material.
Materials:
-
This compound
-
Propionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (-)-menthyloxyacetyl propanoate ester.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent diastereoselective alkylation.
Materials:
-
(-)-Menthyloxyacetyl propanoate ester (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the (-)-menthyloxyacetyl propanoate ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution and maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the solution at -78 °C.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated (-)-menthyloxyacetyl ester (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the chiral carboxylic acid product with ethyl acetate (3 x volumes).
-
The aqueous layer can be further processed to recover the this compound auxiliary.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude chiral carboxylic acid.
-
Purify the product by an appropriate method (e.g., crystallization or chromatography).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed stereochemical model for the diastereoselective alkylation.
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Model for stereocontrol in the alkylation of a (-)-menthyloxyacetyl enolate.
Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a regulatory and safety necessity. (-)-Menthyloxyacetic acid is a valuable chiral resolving agent, particularly effective for the resolution of racemic amines and alcohols. Its chiral backbone, derived from naturally abundant (-)-menthol, provides a rigid stereochemical environment conducive to the formation of diastereomeric salts with significant differences in their physicochemical properties, which is the basis for their separation.
This document provides detailed application notes and protocols for the large-scale chiral resolution of racemic amines and alcohols using this compound through diastereomeric salt crystallization.
Principle of Chiral Resolution
The fundamental principle of this resolution method lies in the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers. Diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by techniques such as fractional crystallization.
The process involves two key steps:
-
Diastereomer Formation: A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, this compound, to form a pair of diastereomeric salts. For racemic alcohols, a preliminary step is required to introduce a carboxylic acid functionality, typically by forming a half-ester with a dicarboxylic anhydride.
-
Separation and Liberation: The diastereomeric salts are then separated based on their differential solubility. The less soluble diastereomer crystallizes out of the solution and is isolated. Subsequently, the purified diastereomeric salt is treated with an acid or base to break the salt and liberate the desired enantiomerically pure compound and recover the resolving agent.
Applications
This compound is a versatile resolving agent applicable to a wide range of chiral compounds, including:
-
Primary and Secondary Amines: A primary application is the resolution of chiral amines, which are common structural motifs in active pharmaceutical ingredients (APIs).
-
Alcohols: Racemic alcohols can be resolved after derivatization to form acidic half-esters, which can then form diastereomeric salts with a chiral base. However, the direct use of this compound involves the resolution of racemic bases.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Amine
This protocol outlines the general procedure for the large-scale resolution of a racemic amine using this compound via diastereomeric salt crystallization.
Materials:
-
Racemic amine
-
This compound (1.0 equivalent relative to the desired enantiomer)
-
Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)
-
Acid for salt breaking (e.g., 2M HCl)
-
Base for recovery of resolving agent (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Solvent Screening and Salt Formation:
-
In a series of small-scale trials, dissolve the racemic amine and 0.5-1.0 equivalents of this compound in various solvents or solvent mixtures with gentle heating.
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.
-
Identify the solvent system that yields a crystalline precipitate with good recovery.
-
For the large-scale process, dissolve the racemic amine in the chosen solvent in a suitable reactor.
-
In a separate vessel, dissolve this compound in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to ambient temperature to promote the formation of large, pure crystals. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.
-
Further cool the mixture in an ice bath or a refrigerator for several hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated diastereomeric salt by filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of this compound:
-
Acidify the aqueous layer from the previous step with a strong acid (e.g., 2M HCl) to a pH of < 2.
-
Extract the protonated this compound with an organic solvent.
-
Dry the organic extract and evaporate the solvent to recover the resolving agent, which can be reused.
-
-
Determination of Enantiomeric Excess (ee):
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or chiral GC.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from chiral resolution experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Racemic Substrate | Resolving Agent | Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Crystals (%) |
| Amine X | This compound | Methanol | 0 | Data | Data |
| Amine X | This compound | Ethanol | 0 | Data | Data |
| Amine X | This compound | Isopropanol | 0 | Data | Data |
| Amine X | This compound | Acetone | 0 | Data | Data |
| Amine X | This compound | Methanol/Water (9:1) | 0 | Data | Data |
Table 2: Summary of Large-Scale Chiral Resolution of Amine X
| Step | Parameter | Value |
| Diastereomeric Salt Formation & Crystallization | ||
| Yield of Less Soluble Diastereomer | Data % | |
| Diastereomeric Excess (de) | Data % | |
| Liberation of Enantiomer | ||
| Yield of Resolved Amine | Data % | |
| Enantiomeric Excess (ee) | Data % | |
| Recovery of Resolving Agent | ||
| Recovery Yield of this compound | Data % | |
| Purity of Recovered Resolving Agent | Data % |
Visualizations
The following diagrams illustrate the workflow of the chiral resolution process.
Caption: Workflow for Chiral Resolution of an Amine.
The logical relationship for selecting an appropriate solvent is crucial for successful crystallization.
Caption: Logic Diagram for Solvent Selection.
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Ester Formation with (-)-Menthyloxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and efficiency of diastereomeric ester formation using (-)-menthyloxyacetic acid for chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of reacting a racemic mixture with this compound?
The reaction of a racemic compound (e.g., an alcohol) with enantiomerically pure this compound serves as a method for chiral resolution.[1] This process converts a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers.[2] Since diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated using standard laboratory techniques like chromatography or crystallization.[2][3]
Q2: How are the resulting diastereomeric esters typically separated?
The most common and effective method for separating the diastereomeric esters is chromatography.[3] Preparative High-Performance Liquid Chromatography (HPLC), often on a standard silica (B1680970) gel column, is frequently used to achieve baseline separation.[4][5][6] Fractional crystallization is another possible method, but its success is less predictable as it relies on significant differences in the solubilities of the diastereomers.[1]
Q3: Once the diastereomers are separated, how is the desired pure enantiomer recovered?
After separation, the chiral auxiliary, this compound, is cleaved from the desired enantiomer through hydrolysis of the ester bond.[4] This is typically achieved under basic conditions (saponification) or acidic conditions, which breaks the ester linkage to yield the enantiomerically pure compound (e.g., alcohol) and the menthyloxyacetate salt.[4][7]
Q4: What are the critical parameters influencing the success of the esterification reaction?
Several factors are crucial for a successful esterification:
-
Coupling Agent: The choice of coupling agent significantly impacts yield.[5]
-
Reaction Conditions: Temperature and reaction time must be optimized to ensure the reaction goes to completion without causing side reactions.[8]
-
Anhydrous Conditions: The absence of water is critical, as moisture can hydrolyze reagents and significantly lower the yield.[7]
Troubleshooting Guide
Problem: Low Yield of Diastereomeric Esters
Low yield is a common issue in the esterification step. The following guide addresses potential causes and solutions.
Q: My esterification yield is poor. What are the likely causes and how can I fix it?
A: Several factors could be responsible for a low yield. Consider the following:
-
Potential Cause 1: Inefficient Coupling Agent The combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), known as Steglich esterification, is common but can sometimes provide low yields.[5][9]
-
Suggested Solution: Switch to a more efficient coupling agent. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), used in the Shiina esterification, has been reported to give significantly higher yields for this type of transformation.[5]
-
-
Potential Cause 2: Side Reactions When using the DCC/DMAP method, a common side reaction is the formation of N-acylurea byproduct, which consumes the activated carboxylic acid and complicates purification.[7]
-
Potential Cause 3: Presence of Moisture Carbodiimide coupling agents like DCC are highly sensitive to moisture. Even trace amounts of water in the solvent or on the glassware can react with the activated species, leading to a significant reduction in ester yield.[7]
-
Suggested Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Potential Cause 4: Steric Hindrance If the alcohol being resolved is sterically bulky, the reaction may be slow or incomplete.
Problem: Difficulty Separating the Diastereomers
Q: I've successfully formed the diastereomeric esters, but I'm struggling to separate them. What should I do?
A: Separation is key to the resolution process. If you are facing challenges, consider the following:
-
Potential Cause 1: Unsuitable Separation Technique Fractional crystallization is highly dependent on the specific properties of the diastereomers and does not always work.[1]
-
Potential Cause 2: Suboptimal Chromatographic Conditions Even with HPLC, poor separation can occur if the conditions are not optimized.
-
Suggested Solution: Methodically adjust the HPLC parameters. Varying the mobile phase composition (e.g., the ratio of hexane (B92381) to ethyl acetate), decreasing the flow rate, or changing the column temperature can significantly improve resolution between the diastereomeric peaks.
-
Data Presentation
Table 1: Comparison of Common Coupling Agents for Esterification
| Coupling Agent System | Typical Yield | Advantages | Disadvantages |
| DCC / DMAP | 50-70%[5] | Readily available and widely used. | Prone to N-acylurea side product formation; lower yields with hindered substrates.[5][7] |
| MNBA / DMAP | >85%[5] | High yields, even with sterically demanding substrates; suppresses side reactions.[5] | May be less readily available or more expensive than DCC. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Ester Formation (Steglich Esterification)
-
To a solution of the racemic alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added 4-DMAP (0.1 eq).[9]
-
The solution is cooled to 0 °C in an ice bath.
-
DCC (1.2 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the mixture of diastereomeric esters.[9]
Protocol 2: Separation and Hydrolysis
-
Separation: The mixture of diastereomers is dissolved in an appropriate solvent system (e.g., hexane/ethyl acetate) and separated by preparative HPLC on a silica gel or chiral column.[5][6] Fractions corresponding to each diastereomer are collected separately.
-
Hydrolysis (Saponification): The separated ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) (2-3 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).[7]
-
The reaction is quenched with water and the THF is removed under reduced pressure.
-
The aqueous solution is acidified (e.g., with 1 M HCl) and the enantiomerically pure product is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the water-soluble salt of this compound.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers
Topic: Optimizing HPLC Conditions for Separating (-)-Menthyloxyacetic Acid Diastereomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of diastereomers formed using (-)-menthol as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers via HPLC? A1: Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics. This difference allows for their separation using conventional, achiral stationary phases in HPLC systems.[1] The goal of method development is to find a combination of stationary and mobile phases that maximizes the interaction differences between the diastereomers, leading to different retention times and effective separation.
Q2: Is a chiral stationary phase (CSP) required to separate diastereomers? A2: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required to resolve them.[2] Separation can frequently be achieved on standard achiral reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., silica) columns.[3][4] However, chiral columns can also exhibit high selectivity for diastereomers and may be a viable option if achiral methods fail.[5][6]
Q3: What is the role of (-)-menthol in the context of this separation? A3: (-)-Menthol is a commonly used chiral auxiliary. In this context, a racemic carboxylic acid is esterified with the enantiomerically pure (-)-menthol. This reaction converts the initial pair of enantiomers into a pair of diastereomeric menthyl esters.[7] These newly formed diastereomers can then be separated using standard HPLC techniques. After separation, the purified diastereomeric esters can be hydrolyzed to yield the individual, enantiopure carboxylic acids.[8]
Troubleshooting Guide
Q2: My diastereomers are co-eluting or show very poor resolution. What are the primary steps to improve separation? A2: Poor resolution is a selectivity problem. You need to alter the chromatographic conditions to enhance the differences in how the two diastereomers interact with the stationary and mobile phases.
Recommended Actions:
-
Modify the Mobile Phase Composition: This is often the simplest and most effective first step.
-
Change the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity, as they have different interactions with the analyte and stationary phase.[9]
-
Adjust Solvent Strength: Systematically vary the ratio of your organic solvent to the aqueous/non-polar phase. While this primarily affects retention time, it can also influence resolution.[9]
-
Try Different Additives: For reversed-phase, small amounts of additives like different buffers or ion-pairing agents can influence separation. For normal-phase, modifiers like ethanol (B145695) or isopropanol (B130326) in a non-polar solvent like hexane (B92381) are critical.[5][10]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change.
-
Test Different Achiral Phases: Diastereomers can be separated on various stationary phases. If a C18 column fails, consider a Phenyl, Cyano (CN), or Pentafluorophenyl (PFP) phase, as they offer different retention mechanisms (e.g., π-π interactions).[4][5]
-
Consider Normal Phase: Normal-phase chromatography on a silica (B1680970) column can provide excellent selectivity for diastereomers and is a powerful alternative to reversed-phase methods.[8][11]
-
-
Adjust the Column Temperature: Temperature can significantly impact separation.[12]
-
Lower the Temperature: Decreasing the column temperature often increases viscosity and can enhance the subtle interaction differences between diastereomers, leading to better resolution. However, this will also increase backpressure and analysis time.[13]
-
Increase the Temperature: In some cases, increasing the temperature can improve efficiency and may alter selectivity in a favorable way.[14] It is crucial to screen a range of temperatures (e.g., 25°C, 40°C, 60°C).
-
Q3: I'm observing significant peak tailing for both diastereomers. What is the cause and how can I fix it? A3: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, insufficient buffering, or column overload.[15][16]
Recommended Actions:
-
Check Mobile Phase pH: If your analytes have acidic or basic functional groups, ensure the mobile phase pH is controlled with a suitable buffer. The buffer should keep the analyte in a single ionic state.[16]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try reducing the injection volume or the sample concentration.[17]
-
Use a High-Purity Column: Older or lower-quality silica-based columns may have more exposed, acidic silanol (B1196071) groups that can cause tailing. Using a modern, high-purity, end-capped column can mitigate this issue.
-
Flush the Column: Contaminants from previous injections can build up and cause peak shape distortion. Flush the column with a strong solvent to clean it.[17]
Q4: My retention times are drifting between injections. What should I do? A4: Unstable retention times are usually due to a lack of system equilibration, changes in the mobile phase, or poor temperature control.[15]
Recommended Actions:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when using buffers or after changing mobile phases.[15]
-
Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the solution is well-mixed.[18]
-
Use a Column Oven: Temperature fluctuations can cause significant shifts in retention time. A thermostatically controlled column oven is essential for reproducible results.[15]
-
Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and retention time variability. Degas your mobile phase before use.[15]
Data Presentation
Quantitative data from a successful separation of menthyl ester diastereomers is summarized below.
Table 1: Example HPLC Conditions for Menthyl Ester Diastereomer Separation [19]
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK IC (4.6 x 250 mm) |
| Mobile Phase | Ethanol / Hexane (1:19 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (tR1) | 9.6 min |
| Retention Time (tR2) | 11.8 min |
Table 2: General Guide for Optimizing HPLC Parameters for Diastereomer Separation
| Parameter Change | Expected Effect on Resolution (Rs) | Expected Effect on Retention Time (tR) | Notes |
|---|---|---|---|
| Increase % Organic Solvent (RP) | Generally Decreases | Decreases | Primarily used to adjust retention, but can impact Rs. |
| Change Organic Solvent (e.g., MeOH to ACN) | Variable (Can Increase or Decrease) | Variable | A key parameter for altering selectivity (α).[9] |
| Decrease Column Temperature | Generally Increases | Increases | Often improves resolution by enhancing interaction differences.[13] |
| Increase Flow Rate | Generally Decreases | Decreases | Can reduce peak broadening but may lower overall resolution. |
| Change Stationary Phase Chemistry | Variable (Can Increase or Decrease) | Variable | The most powerful tool for changing selectivity.[4][5] |
Experimental Protocols
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl, and Silica for normal phase).
-
Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal phase, use Hexane/Ethanol and Hexane/Isopropanol.
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.
-
-
Optimization of Mobile Phase:
-
Based on the best result from screening, focus on that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.
-
-
Optimization of Temperature:
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.
-
-
Method Validation:
-
Once optimal conditions are found, perform several replicate injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.
-
Protocol 2: Derivatization of a Racemic Carboxylic Acid with (-)-Menthol
This protocol describes the conversion of enantiomers into diastereomeric esters prior to HPLC analysis.
-
Reaction Setup: In a clean, dry flask, dissolve the racemic carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add (-)-menthol (1.1 equivalents) to the solution.
-
Coupling Agent: Add a coupling agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), to facilitate the esterification reaction.[7] A catalytic amount of an amine base like 4-(dimethylamino)pyridine (DMAP) may also be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or a rapid LC analysis until the starting carboxylic acid is consumed.
-
Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup to remove excess reagents. Purify the resulting diastereomeric ester mixture using silica gel column chromatography.
-
HPLC Analysis: Dissolve the purified diastereomeric mixture in a suitable solvent and analyze using the optimized HPLC method.
Visualizations
Caption: A logical workflow for developing and optimizing an HPLC method for diastereomer separation.
Caption: A decision tree for systematically troubleshooting poor resolution in diastereomer separations.
Caption: Conversion of a racemic mixture into separable diastereomers using a chiral auxiliary.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromforum.org [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. hplc.eu [hplc.eu]
- 17. ijsdr.org [ijsdr.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution with (-)-Menthyloxyacetic Acid
Welcome to the technical support center for the chiral resolution of racemates using (-)-Menthyloxyacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive experiments.
Troubleshooting Guide
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals.
-
Q: I've combined my racemic compound with this compound, but no crystals are forming, or I'm observing an oily precipitate. What steps should I take?
A: The formation of an oil or a failure to crystallize are common problems that often stem from issues with solubility and supersaturation. Here is a systematic guide to troubleshoot this issue:
-
Inappropriate Solvent System: The choice of solvent is critical as it dictates the solubility of the two diastereomeric salts. An ideal solvent will dissolve both the racemic substrate and the resolving agent but will exhibit a significant solubility difference between the two resulting diastereomeric salts.[1]
-
Solution: Perform a solvent screen using a variety of solvents with different polarities (e.g., polar, non-polar, protic, aprotic) and consider using solvent mixtures.[1] The gradual addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can often induce crystallization.[1][2]
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[1]
-
High Solubility of Both Diastereomeric Salts: If both diastereomeric salts are highly soluble in the selected solvent, crystallization will be challenging.[1]
-
Solution: A comprehensive solvent screening is the most effective approach to identify a system where one salt is significantly less soluble.
-
-
High Level of Supersaturation: Excessively high supersaturation can lead to rapid nucleation and the formation of an oil rather than well-defined crystals.[1]
-
Solution: Begin with a more dilute solution or select a solvent in which the desired diastereomeric salt has slightly higher solubility to allow for more controlled crystal growth.[1]
-
-
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt.
-
Q: After isolating the crystals, the diastereomeric excess is low. How can I improve the purity of my desired diastereomeric salt?
A: Low diastereomeric excess indicates that the less soluble and more soluble diastereomeric salts have co-precipitated. This can be addressed by the following:
-
Optimize Crystallization Temperature: The solubility of the diastereomeric salts is temperature-dependent.
-
Solution: Conduct small-scale crystallization experiments at various final temperatures to find the optimal temperature that maximizes the solubility difference between the two diastereomers.[1]
-
-
Recrystallization: This is a standard technique to enhance the purity of crystalline compounds.
-
Solution: Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process can be repeated until the desired diastereomeric excess is achieved.[3]
-
-
Adjust Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the outcome of the resolution.
-
Solution: While a 1:1 stoichiometry is common, using 0.5 equivalents of the resolving agent can sometimes be more effective.[2]
-
-
Issue 3: Low Yield of the Desired Diastereomeric Salt.
-
Q: The yield of my target diastereomeric salt is very low. What measures can I take to improve it?
A: A low yield suggests that a substantial amount of the desired diastereomer remains in the mother liquor.
-
Suboptimal Solubility: The desired salt may still be too soluble in the chosen solvent.
-
Solution: Screen for solvents that further reduce the solubility of the target salt and experiment with lower final crystallization temperatures.[2]
-
-
Equilibrium Limitations: The separation efficiency can be limited by the eutectic point of the diastereomeric mixture.[2][4]
-
Solution: To gain a deeper understanding, consider constructing a ternary phase diagram of the two diastereomeric salts and the solvent to identify the optimal conditions for recovery.[2]
-
-
Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can potentially be racemized and recycled.[2] This process, if feasible for your compound, can significantly improve the overall yield of the desired enantiomer.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary causes of racemization during the resolution process?
A1: Racemization is the conversion of an enantiomerically enriched substance into a racemic mixture, which can undermine the resolution process. Key factors that can induce racemization include:
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[5]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates.[5]
-
Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of a decrease in enantiomeric excess.[5]
-
-
Q2: How do I choose an appropriate solvent for the resolution?
A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A systematic solvent screening is recommended. This involves performing small-scale experiments with a variety of solvents, such as alcohols (methanol, ethanol), acetone, and mixtures with water.[6]
-
Q3: How can I recover the enantiomerically pure compound from the diastereomeric salt?
A3: Once the diastereomeric salt is isolated and purified, the enantiomerically enriched compound can be liberated.
-
For resolving a racemic base with this compound, you would treat the diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.[6] The amine can then be extracted into an organic solvent.[6]
-
For resolving a racemic acid with a chiral amine (the reverse of the topic but a common procedure), the diastereomeric salt is treated with a strong acid (e.g., HCl) to liberate the free carboxylic acid, which is then extracted.[7]
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.[7]
-
Resolving Agent Addition: In a separate container, dissolve this compound (0.5 - 1.0 equivalent) in a small amount of the same solvent. Slowly add this solution to the solution of the racemic compound with constant stirring.[7]
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystallization occurs, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[7]
-
Cooling: Once crystallization begins, you can continue to cool the mixture in an ice bath or refrigerator to maximize the yield.[6][7]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.[7]
-
Washing: Wash the salt with a small amount of the cold crystallization solvent to remove any residual mother liquor.[6][7]
-
Drying: Dry the salt under vacuum to a constant weight.[6]
Protocol 2: Liberation of the Enantiomerically Enriched Compound (Assuming a Racemic Amine was Resolved)
-
Dissolution: Suspend the dried diastereomeric salt in water.[7]
-
Basification: Add a base (e.g., 1 M NaOH) dropwise with stirring until the pH is strongly alkaline (pH > 10).[6] This will neutralize the this compound and free the amine.
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., three times with dichloromethane (B109758) or ethyl acetate).[6][7]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[6][7]
-
Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[6]
Data Presentation
Table 1: Hypothetical Solvent Screening for the Resolution of a Racemic Amine with this compound
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 45 | 85 |
| Ethanol | 40 | 92 |
| Isopropanol | 35 | 95 |
| Acetone | 25 | 70 |
| Ethanol/Water (9:1) | 50 | 90 |
Table 2: Effect of Temperature on Diastereomeric Purity
| Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 25 (Room Temperature) | 40 | 92 |
| 4 | 48 | 88 |
| -10 | 55 | 80 |
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for common resolution issues.
References
Troubleshooting incomplete esterification of alcohols with (-)-Menthyloxyacetic acid
Welcome to the technical support center for the esterification of alcohols with (-)-menthyloxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in esterification reactions?
A1: this compound is a chiral derivatizing agent. It is primarily used to convert a racemic or enantiomerically enriched alcohol into a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., melting point, solubility, and chromatographic retention), which allows for their separation using techniques like chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.
Q2: I am observing a low yield of my desired ester. What are the common causes?
A2: Low ester yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium or may be proceeding very slowly.
-
Steric hindrance: this compound is a bulky reagent. Its reaction with sterically hindered alcohols (secondary, and especially tertiary) can be slow and result in lower yields compared to primary alcohols.[1][2][3]
-
Inadequate activation of the carboxylic acid: The carboxylic acid needs to be activated for the esterification to proceed efficiently, especially with hindered alcohols.
-
Presence of water: Water can hydrolyze the ester back to the starting materials, shifting the equilibrium to the reactant side.[4][5]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to poor yields.
-
Side reactions: Decomposition of reagents or the formation of byproducts can consume the starting materials.
Q3: The esterification reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following:
-
Choice of coupling agent: For sterically demanding esterifications, using an efficient coupling agent like Dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-Dimethylaminopyridine (B28879) (DMAP) is often more effective than traditional Fischer esterification.[6][7][8]
-
Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious as excessive heat can lead to side reactions or racemization.
-
Catalyst: Ensure the appropriate catalyst is being used and in the correct amount. For Fischer esterification, a strong acid catalyst is necessary.[5][9] For DCC/DMAP couplings, DMAP acts as the catalyst.
-
Solvent: Use an appropriate anhydrous solvent that can dissolve all reactants. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices for DCC/DMAP-mediated esterifications.[7]
Q4: I am having difficulty separating the resulting diastereomeric esters. What can I do?
A4: The separability of diastereomers depends on the differences in their physical properties. If you are struggling with separation, try the following:
-
Chromatography optimization:
-
Stationary phase: Silica (B1680970) gel is commonly used for the separation of diastereomeric esters.[10]
-
Mobile phase: Experiment with different solvent systems and gradients to improve resolution. A combination of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is a good starting point.
-
Column size and packing: Using a longer column or one with a smaller particle size can enhance separation efficiency.
-
-
Crystallization: Attempt fractional crystallization from different solvents or solvent mixtures. The solubility of the diastereomers can vary significantly with the solvent.
Q5: Are there any common side reactions to be aware of?
A5: Yes, particularly when using carbodiimide (B86325) coupling agents like DCC, a common side reaction is the formation of N-acylurea byproduct. This can occur if the activated carboxylic acid rearranges before reacting with the alcohol. The formation of this byproduct can be minimized by using DMAP and controlling the reaction temperature.[6] With acid-catalyzed reactions, dehydration of tertiary alcohols to form alkenes is a significant side reaction.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Ester Formation | Ineffective carboxylic acid activation | For sterically hindered alcohols, switch from Fischer esterification to a milder and more efficient method like DCC/DMAP coupling.[6][8] |
| Steric hindrance | Increase reaction time and/or temperature. Consider using a less hindered derivatizing agent if possible. Note that primary alcohols react faster than secondary, which are faster than tertiary alcohols.[1][2] | |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using a Dean-Stark apparatus for Fischer esterification to remove water as it forms.[4] | |
| Incorrect stoichiometry | Ensure the correct molar ratios of alcohol, this compound, and coupling agents/catalysts are used. A slight excess of the acid and coupling agent may be beneficial. | |
| Formation of White Precipitate (in DCC coupling) | Formation of dicyclohexylurea (DCU) | This is a normal byproduct of the reaction. It is poorly soluble in most organic solvents and can be removed by filtration at the end of the reaction. |
| Formation of N-acylurea | This side product can be minimized by the addition of DMAP and maintaining a low reaction temperature (e.g., starting at 0 °C).[6] | |
| Poor Separation of Diastereomers | Insufficient difference in polarity | Optimize the HPLC or column chromatography conditions. Experiment with different solvent systems (e-g., varying the ratio of hexane and ethyl acetate).[10] |
| Co-crystallization | If using crystallization, try different solvents to exploit solubility differences between the diastereomers. | |
| Hydrolysis of Ester During Workup | Acidic or basic conditions | Neutralize the reaction mixture carefully during the workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This method is suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[6][7][8]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the precipitate with a small amount of DCM. b. Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomeric esters.
Protocol 2: Fischer Esterification
This method is more suitable for primary and less hindered secondary alcohols and is a more traditional approach.[5][9]
-
Preparation: In a round-bottom flask, combine the alcohol (1.0 eq), this compound (1.2 eq), and a suitable solvent (often, the alcohol itself can be used as the solvent if it is a liquid and inexpensive).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).
-
Reaction: Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the products.[4] Monitor the reaction by TLC.
-
Workup: a. Cool the reaction mixture to room temperature. b. If the alcohol was used as the solvent, remove the excess under reduced pressure. Otherwise, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Carefully wash the organic layer with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Yields for Esterification of Various Alcohols with this compound using DCC/DMAP
| Alcohol Type | Example Alcohol | Typical Reaction Time (h) | Isolated Yield (%) |
| Primary | Benzyl alcohol | 12 | 85-95 |
| Secondary | 1-Phenylethanol | 18-24 | 70-85 |
| Tertiary | tert-Butanol | 48 | < 20 (often very low) |
Note: These are illustrative yields and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the resolution of alcohols.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution of Carboxylic Acids Using (-)-Menthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor separation of diastereomers derived from (-)-menthyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using (-)-menthol for chiral resolution?
The chiral resolution of a racemic carboxylic acid with (-)-menthol is based on the conversion of the enantiomeric mixture into a pair of diastereomers. This is achieved by esterifying the racemic acid with enantiomerically pure (-)-menthol. The resulting diastereomeric esters, having different physical properties such as solubility and chromatographic retention times, can then be separated using techniques like fractional crystallization or chromatography.[1] Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure acids and to recover the (-)-menthol auxiliary.
Q2: Which esterification method is recommended for coupling a racemic acid with (-)-menthol?
A highly effective method is the Shiina esterification, which utilizes an acid anhydride (B1165640) like 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method is often performed in an aprotic solvent like dichloromethane (B109758) and typically proceeds to completion at room temperature.
Q3: How can I monitor the progress of the esterification reaction?
The progress of the esterification reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of a new, higher Rf spot corresponding to the diastereomeric esters indicate the progression of the reaction.
Q4: After separation, how is the (-)-menthol auxiliary removed to obtain the pure enantiomeric acid?
The (-)-menthol auxiliary is cleaved by hydrolysis of the ester bond. This is typically achieved by dissolving the separated diastereomeric ester in a mixture of an alcohol (e.g., methanol) and an aqueous base (e.g., potassium hydroxide (B78521) or sodium hydroxide). The reaction mixture is often heated to ensure complete hydrolysis. Following the reaction, the mixture is acidified, and the enantiomerically pure carboxylic acid can be extracted with an organic solvent.
Troubleshooting Guide: Poor Separation by HPLC
Poor separation of this compound diastereomers during High-Performance Liquid Chromatography (HPLC) can manifest as co-eluting peaks, broad peaks, or poor resolution. The following guide provides a systematic approach to troubleshooting these issues.
Problem 1: Co-eluting or Poorly Resolved Peaks
If the diastereomers are co-eluting or show very poor resolution, the following adjustments to the chromatographic conditions can be made:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: In normal-phase chromatography (e.g., using a hexane/alcohol mobile phase), decreasing the polarity by reducing the alcohol content will generally increase retention times and may improve separation.
-
Mobile Phase Additives: The addition of small amounts of amines, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can sometimes improve peak shape and selectivity.
-
-
Adjust the Flow Rate: Reducing the flow rate increases the interaction time between the diastereomers and the chiral stationary phase (CSP), which can lead to better separation.
-
Change the Column Temperature: Temperature can influence the chiral recognition mechanism. Experimenting with different column temperatures (e.g., 25°C, 40°C) can sometimes improve resolution.
-
Select a Different Chiral Stationary Phase: If optimizing the mobile phase and other parameters is unsuccessful, the chiral selector on the stationary phase may not be suitable for the diastereomers. Testing a CSP with a different chemistry (e.g., switching from a polysaccharide-based column to a different type) may be necessary.
Problem 2: Peak Tailing
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Lower Mobile Phase pH: For silica-based columns, adjusting the mobile phase to a lower pH (e.g., 2.5-3.0) with an acid like formic acid can protonate residual silanol (B1196071) groups, reducing their interaction with the analyte.
-
Use a Competing Base: Adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can mask the active silanol sites from the analyte.
-
Modern Columns: Employing a column with a highly deactivated, end-capped stationary phase specifically designed for analyzing polar or basic compounds can minimize silanol interactions.
Problem 3: Overlapping Signals in Analytical Characterization (NMR)
If you are using Nuclear Magnetic Resonance (NMR) to determine the diastereomeric excess and the signals are overlapping:
-
Higher Field NMR: Using a higher field NMR spectrometer can increase the chemical shift dispersion, potentially resolving the overlapping peaks.
-
Chiral Lanthanide Shift Reagents: Reagents like Eu(hfc)₃ can induce chemical shift differences between the signals of the diastereomers, aiding in their quantification.
-
Solvent Change: Using a different deuterated solvent can alter the chemical shifts and may resolve the overlapping signals.
HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Troubleshooting Guide: Poor Separation by Fractional Crystallization
Fractional crystallization separates diastereomers based on their differential solubility in a given solvent.[2] Poor separation can result from a number of factors.
Problem 1: No Crystallization Occurs
If no crystals form after dissolving the diastereomeric mixture and cooling:
-
High Solubility: The diastereomeric esters may be too soluble in the chosen solvent.
-
Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, introduce an "anti-solvent" (a solvent in which the esters are less soluble) dropwise to induce precipitation.[2]
-
-
Inhibition of Nucleation: Impurities can sometimes inhibit the formation of crystal nuclei.
Problem 2: Both Diastereomers Crystallize (Low Diastereomeric Excess)
This indicates that the solubility difference between the two diastereomers in the current solvent system is insufficient.
-
Solution: The most effective approach is a systematic solvent screening to find a solvent that maximizes the solubility difference between the two diastereomers.[2] A slower, more controlled cooling rate can also provide a better opportunity for the less soluble diastereomer to crystallize selectively.[4] Recrystallizing the obtained solid, potentially in a different solvent, can further enhance the diastereomeric excess.[4]
Problem 3: "Oiling Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens when the solution is too supersaturated or the temperature is too high.
-
Solution: Use a more dilute solution or employ a slower cooling rate. Adding any anti-solvent should be done very slowly and at a higher temperature. Ensure the solution is well-agitated.
Decision Tree for Optimizing Fractional Crystallization
Caption: A decision tree for optimizing fractional crystallization.
Data Presentation
Table 1: Example HPLC Conditions for Separation of this compound Diastereomers
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK IC (4.6 x 250 mm) | CHIRALFLASH IC (30 x 100 mm) |
| Mobile Phase | EtOH/hexane (1:19) | EtOH/hexane (65:35) |
| Flow Rate | 1 mL/min | 20 mL/min |
| Temperature | 40 °C | 25 °C |
| Detection | 254 nm | 254 nm |
| Retention Times | tR1: 9.6 min, tR2: 11.8 min | tR1: 7.0 min, tR2: 11.5 min |
| Reference | [5][6] | [6] |
Experimental Protocols
Protocol 1: Esterification of a Racemic Carboxylic Acid with (-)-Menthol
-
To a solution of the racemic carboxylic acid (1.0 eq.), (-)-menthol (1.0-1.2 eq.), and 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2-1.5 eq.) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.
Protocol 2: Separation of Diastereomers by Preparative HPLC
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with a suitable chiral stationary phase column (e.g., CHIRALPAK IC) and the optimized mobile phase (see Table 1 for examples).
-
Inject the sample and collect the fractions corresponding to each eluting diastereomer.
-
Combine the fractions for each diastereomer and concentrate under reduced pressure to obtain the separated diastereomeric esters.
Protocol 3: Hydrolysis of the Separated Diastereomeric Ester
-
Dissolve the separated diastereomeric ester in a mixture of methanol (B129727) and an aqueous base (e.g., 1-2M KOH or NaOH).
-
Stir the solution, with heating if necessary, to facilitate the hydrolysis of the ester bond. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., 6M HCl) to a pH of approximately 1-2.
-
Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the final product.
Overall Workflow for Chiral Resolution
Caption: The overall workflow for chiral resolution using (-)-menthol.
References
Technical Support Center: Removal of Excess (-)-Menthyloxyacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of excess (-)-Menthyloxyacetic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral resolving agent. It is used to separate enantiomers of racemic alcohols or amines by converting them into a mixture of diastereomeric esters or amides. These diastereomers have different physical properties, which allows for their separation by techniques such as crystallization or chromatography.
Q2: What are the common methods for removing excess this compound?
The most common methods for removing the acidic chiral auxiliary, this compound, are:
-
Liquid-Liquid Extraction: Utilizing a basic wash to deprotonate the carboxylic acid and extract it into an aqueous layer.
-
Crystallization: Separating the desired diastereomer from the excess auxiliary and the undesired diastereomer by fractional crystallization.
-
Chromatography: Using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to separate the components of the reaction mixture.
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on several factors, including the properties of your target molecule, the scale of the reaction, and the required purity.
-
Liquid-liquid extraction is a quick and efficient method for bulk removal of the acidic auxiliary, especially if your product is not sensitive to basic conditions.
-
Crystallization is ideal when one of the diastereomeric products has significantly lower solubility than the other components, allowing for selective isolation.
-
Chromatography offers high resolution and is suitable for separating compounds with very similar properties, but may be less practical for large-scale purifications.
Q4: How can I monitor the removal of this compound?
The removal process can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane:ethyl acetate) should be used to achieve good separation between your product and the chiral auxiliary. The this compound spot can be visualized using a variety of staining agents.
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound by Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| Insufficient base used for the wash. | Ensure an adequate excess of a suitable base (e.g., saturated sodium bicarbonate or 1M sodium hydroxide) is used to completely deprotonate the carboxylic acid. |
| Poor partitioning between the organic and aqueous layers. | Increase the number of basic washes (2-3 times) to ensure complete extraction into the aqueous phase. Using brine for the final wash can help to break emulsions and remove residual water from the organic layer.[1] |
| The organic solvent is too polar. | If your product is soluble in a less polar solvent, consider switching to an extraction solvent like diethyl ether or ethyl acetate (B1210297) to improve partitioning. |
Issue 2: Difficulty in Separating Diastereomers by Crystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Screen a variety of solvents or solvent mixtures (e.g., ethanol, acetone, hexane, or mixtures like hexane/ethyl acetate) to find a system where the desired diastereomer has low solubility while the other components remain in solution.[2][3] |
| Crystallization is too rapid, leading to co-precipitation. | Employ slow crystallization techniques such as slow cooling of the solution or vapor diffusion of a non-solvent to promote the formation of pure crystals. |
| The diastereomers form a solid solution or have very similar solubilities. | If crystallization is ineffective, consider using preparative chromatography (HPLC or MPLC) for separation. |
Issue 3: Co-elution of Product and this compound in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | Optimize the solvent system for your column chromatography. A gradient elution may be necessary to achieve better separation. |
| The crude mixture was not pre-treated. | Before loading onto the column, perform a preliminary basic wash to remove the bulk of the this compound. This will reduce the load on the column and improve separation. |
Experimental Protocols
Protocol 1: Removal of this compound by Liquid-Liquid Extraction
This protocol is suitable for the removal of the acidic chiral auxiliary from an organic reaction mixture containing a neutral or basic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated (-)-menthyloxyacetate will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the bottom layer).
-
Drain the aqueous layer.
-
Repeat the wash with fresh saturated NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual water and break any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-30 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude product, now free of the acidic auxiliary.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Melting Point | 52-55 °C |
| Boiling Point | 163-164 °C @ 10 mmHg |
| Density | ~1.01 g/mL |
| pKa (predicted) | ~3.47 |
Visualizations
Workflow for Removal of this compound
Caption: General workflow for the removal of this compound.
Troubleshooting Logic for Incomplete Removal by Extraction
Caption: Troubleshooting guide for liquid-liquid extraction issues.
References
Technical Support Center: Derivatization with (-)-Menthyloxyacetic Acid
Welcome to the technical support center for derivatization using (-)-Menthyloxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the derivatization of chiral alcohols and amines for the determination of enantiomeric purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization with this compound, particularly when using the popular Steglich esterification method with DCC and DMAP.
Issue 1: Low or No Yield of the Desired Diastereomeric Ester
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously (e.g., from 0°C to room temperature). - Ensure reagents are of high purity and anhydrous conditions are maintained. | Esterification, especially with sterically hindered alcohols, can be slow. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. Water can hydrolyze the activated ester intermediate, reducing the yield. |
| Inefficient activation of the carboxylic acid | - Use fresh DCC (dicyclohexylcarbodiimide) or an alternative coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). - Ensure the molar ratio of DCC to this compound is at least 1.1:1. | DCC is moisture-sensitive and can lose its activity over time. EDC can be a good alternative as its urea (B33335) byproduct is water-soluble, simplifying purification[1]. |
| Steric hindrance of the alcohol | - Increase the amount of DMAP (4-dimethylaminopyridine) catalyst (e.g., from 0.1 to 0.2 equivalents). - Consider a longer reaction time at room temperature. | DMAP is a crucial catalyst for sterically hindered alcohols. Increasing its concentration can significantly improve the reaction rate and yield. |
| Poor choice of solvent | - Use anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). - Ensure the solvent is of high purity and free from nucleophilic impurities. | The choice of solvent can influence the solubility of reagents and the reaction rate. Aprotic, non-nucleophilic solvents are generally preferred. |
Troubleshooting Workflow for Low Yield
Issue 2: Presence of a White Precipitate (Byproduct)
Possible Cause and Solution
The most common white precipitate formed during DCC-mediated esterification is dicyclohexylurea (DCU), a byproduct of the reaction.
| Problem | Solution |
| DCU contamination in the final product | - Filter the reaction mixture through a sintered glass funnel or celite pad before workup. - If DCU precipitates during workup or purification, it can often be removed by filtration with a suitable solvent in which the desired product is soluble but DCU is not (e.g., cold dichloromethane or diethyl ether). |
Issue 3: Racemization of the Chiral Analyte
Possible Cause and Solution
Racemization is a critical issue in chiral derivatization as it leads to inaccurate determination of the enantiomeric excess.
| Possible Cause | Recommended Action | Explanation |
| Harsh reaction conditions | - Perform the reaction at lower temperatures (e.g., 0°C to room temperature). - Avoid prolonged reaction times at elevated temperatures. | Higher temperatures and extended reaction times can promote racemization, especially for analytes with acidic or basic functionalities near the stereocenter. |
| Basic conditions | - Use a non-basic catalyst or minimize the amount of DMAP if possible. - The presence of strong bases can facilitate racemization. | While DMAP is an effective catalyst, its basicity can be a concern for sensitive substrates. |
| Formation of a ketene (B1206846) intermediate | - For certain carboxylic acids, the formation of a ketene intermediate under basic conditions can lead to racemization. | This is more relevant when derivatizing chiral carboxylic acids, but the principle of avoiding conditions that favor such intermediates is good practice. |
Logical Diagram for Minimizing Racemization
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a research setting?
A1: this compound is primarily used as a chiral derivatizing agent (CDA). Its main purpose is to react with chiral alcohols and amines to form diastereomeric esters or amides. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy to determine the enantiomeric excess (ee) of the original chiral analyte.
Q2: What is the mechanism of esterification when using DCC and DMAP with this compound?
A2: The reaction follows the Steglich esterification mechanism. First, the carboxylic acid group of this compound reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a nucleophilic catalyst, then reacts with this intermediate to form an even more reactive N-acylpyridinium salt. The alcohol analyte then attacks this activated species to form the desired diastereomeric ester, regenerating the DMAP catalyst. The byproduct of this reaction is the insoluble dicyclohexylurea (DCU)[2][3].
Q3: My NMR spectrum of the derivatized product is complex. How can I confirm the formation of diastereomers?
A3: When you successfully form diastereomers, you should observe a doubling of certain peaks in the NMR spectrum, particularly for protons near the newly formed stereocenter. The chemical shifts of corresponding protons in the two diastereomers will be slightly different. For example, the methine proton of the alcohol or protons on the carbon adjacent to the nitrogen in an amine are good signals to monitor.
Q4: Can I use this compound to derivatize primary amines?
A4: Yes, this compound can be used to derivatize primary and secondary amines to form the corresponding amides. The reaction conditions are similar to those used for alcohols, typically employing a coupling agent like DCC or EDC.
Q5: What are the ideal storage conditions for this compound and the coupling reagents?
A5: this compound should be stored in a tightly sealed container in a cool, dry place. Coupling agents like DCC and EDC are moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture to maintain their reactivity.
Experimental Protocols
General Protocol for the Derivatization of a Secondary Alcohol with this compound using DCC/DMAP
-
Preparation:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the cooled solution with stirring.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature.
-
Continue stirring for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the diastereomeric esters.
-
Data Presentation
The efficiency of the derivatization reaction can be influenced by the steric hindrance of the alcohol. Below is a table summarizing typical yields for the esterification of this compound with different types of alcohols under standard DCC/DMAP conditions.
| Alcohol Type | Example | Typical Yield (%) | Common Side Products |
| Primary Alcohol | 1-Pentanol | >90% | Minimal |
| Secondary Alcohol (Unhindered) | 2-Pentanol | 80-90% | N-acylurea |
| Secondary Alcohol (Hindered) | 1-Adamantanol | 50-70% | N-acylurea, Unreacted starting material |
| Tertiary Alcohol | tert-Butanol | <10% | N-acylurea, Dehydration products |
Yields are approximate and can vary depending on specific reaction conditions.
Visualization of Key Processes
Reaction Workflow: Steglich Esterification
References
Technical Support Center: Enhancing the Resolution Efficiency of (-)-Menthyloxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution efficiency of (-)-menthyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral resolving agent.[1] Its primary application is in the separation of racemic mixtures of compounds, particularly amines and alcohols, through the formation of diastereomeric salts.[2][3][4][5] These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2][3]
Q2: How does the choice of solvent affect the resolution efficiency?
The solvent plays a crucial role in the success of a diastereomeric salt resolution. It influences the solubilities of the two diastereomeric salts and the difference in their solubilities. A good solvent system will maximize the precipitation of the desired diastereomeric salt while keeping the undesired one in solution. It is common to use solvent mixtures to fine-tune these solubility properties.
Q3: What is the optimal molar ratio of this compound to the racemic compound?
The optimal molar ratio is a critical parameter that needs to be determined empirically for each specific resolution. While a 1:1 molar ratio is a common starting point, it is often beneficial to screen other ratios. For instance, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized product. Conversely, using an excess of the resolving agent might improve the yield of the desired diastereomer.
Q4: How can I recover the resolved compound from the diastereomeric salt?
After isolating the desired diastereomeric salt, the resolved compound can be liberated by treatment with an acid or a base. For example, if you have resolved a racemic amine with this compound, you would treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to deprotonate the amine, making it soluble in an organic solvent. The deprotonated amine can then be extracted, leaving the resolving agent in the aqueous layer. Conversely, for a resolved alcohol that was derivatized, hydrolysis would be required.
Q5: Is it possible to recycle the this compound after the resolution?
Yes, the resolving agent can typically be recovered and reused. After liberating the resolved compound, the aqueous layer containing the salt of this compound can be acidified to regenerate the free acid, which can then be extracted with an organic solvent and purified for reuse. This recycling is crucial for making the resolution process more cost-effective and environmentally friendly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystallization of diastereomeric salt | The diastereomeric salts are too soluble in the chosen solvent. The concentration of the salt is too low. | Try a different solvent or a mixture of solvents where the salts are less soluble. Concentrate the solution by carefully evaporating some of the solvent. Add an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation. |
| Low yield of the desired diastereomeric salt | The desired diastereomeric salt has significant solubility in the mother liquor. The crystallization time was too short. The cooling process was too rapid. | Screen for a solvent system that further minimizes the solubility of the desired salt. Allow for a longer crystallization period. Employ a slower, more controlled cooling profile. |
| Low enantiomeric excess (ee) of the resolved product | The undesired diastereomeric salt co-precipitated with the desired one. The isolated salt was not washed properly. The resolution conditions are not optimal. | Perform recrystallization of the isolated diastereomeric salt. Wash the filtered crystals with a small amount of cold solvent. Systematically screen different solvents, temperatures, and molar ratios of the resolving agent. |
| Formation of an oil instead of crystals | The melting point of the diastereomeric salt is below the crystallization temperature. The concentration of the solute is too high. | Try a different solvent. Lower the crystallization temperature. Reduce the initial concentration of the reactants. |
Data Presentation: Illustrative Examples
The following tables provide examples of how to structure experimental data to identify optimal resolution conditions. The data presented here is for illustrative purposes and will vary for different racemic compounds.
Table 1: Effect of Solvent on the Diastereomeric Salt Crystallization
| Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |
| Racemic Amine A | Methanol | 45 | 85 |
| Racemic Amine A | Ethanol | 42 | 92 |
| Racemic Amine A | Isopropanol | 38 | 95 |
| Racemic Amine A | Acetonitrile | 35 | 98 |
| Racemic Amine A | Ethyl Acetate | 30 | 97 |
Table 2: Effect of Molar Ratio of this compound on Resolution Efficiency
| Racemic Compound | Molar Ratio (Resolving Agent:Racemate) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |
| Racemic Amine A | 0.5 : 1 | 25 | 99 |
| Racemic Amine A | 0.8 : 1 | 38 | 96 |
| Racemic Amine A | 1.0 : 1 | 42 | 92 |
| Racemic Amine A | 1.2 : 1 | 45 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Amine using this compound
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve this compound (0.5 - 1.2 eq.) in the same solvent, also with gentle heating.
-
Slowly add the solution of the resolving agent to the amine solution with continuous stirring.
-
If the solution is not clear, add more solvent until all solids dissolve at the elevated temperature.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the precipitation of the less soluble diastereomeric salt.
-
Allow sufficient time for crystallization to complete (this can range from a few hours to overnight).
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from a fresh portion of the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise until the pH is basic (pH > 10) and all the solid has dissolved.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of this compound:
-
Take the aqueous layer from the extraction step.
-
Acidify the aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of about 2.
-
Extract the regenerated this compound with an organic solvent.
-
Dry the organic extract and evaporate the solvent to recover the resolving agent.
-
Visualizations
Caption: Experimental workflow for the chiral resolution of a racemic amine.
Caption: Troubleshooting decision tree for common resolution issues.
References
Impact of solvent choice on chiral resolution with (-)-Menthyloxyacetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (-)-Menthyloxyacetic acid as a chiral resolving agent. The success of diastereomeric salt resolution is highly dependent on the choice of solvent, and this guide offers insights into how solvent properties can be manipulated to optimize the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the principle of diastereomeric salt formation.[1][2] When the chiral resolving agent, this compound, is reacted with a racemic mixture (e.g., a racemic amine), it forms two diastereomeric salts. These diastereomers are no longer mirror images and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent.[1][3] By exploiting this solubility difference, one diastereomer can be selectively crystallized and separated by filtration.[2] The enantiomerically enriched target molecule is then recovered from the isolated salt.[1]
Q2: How do I choose the right solvent for my chiral resolution?
A2: The choice of solvent is a critical factor and often requires empirical screening.[2][4] An ideal solvent or solvent mixture will maximize the solubility difference between the two diastereomeric salts.[4] This means the desired diastereomeric salt should be sparingly soluble, while the undesired diastereomer remains in the mother liquor.[4] A common strategy is to start with a solvent in which the racemic starting material has moderate solubility and then screen a range of solvents with varying polarities.[5]
Q3: Can I use a mixture of solvents?
A3: Yes, using solvent mixtures is a common and effective strategy to fine-tune the solubility properties of the diastereomeric salts.[4] By adjusting the ratio of two or more solvents, you can precisely control the polarity and solvating power of the medium to achieve optimal separation.
Q4: What is a typical molar ratio of the racemic compound to this compound?
A4: A 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point. However, the optimal stoichiometry may vary and should be determined experimentally. In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized product.
Q5: How can I determine the enantiomeric excess (e.e.) of my resolved product?
A5: The most common and accurate method for determining enantiomeric excess is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the e.e.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals are forming. | 1. The diastereomeric salts are too soluble in the chosen solvent.[5] 2. The concentration of the salts is too low. | 1. Solvent Screening: Test a range of solvents with different polarities. Try a less polar solvent or a mixture of solvents to decrease solubility.[5] 2. Increase Concentration: Carefully remove some solvent under reduced pressure to increase the concentration of the diastereomeric salts. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the desired diastereomeric salt. |
| The yield of the diastereomeric salt is low. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. The crystallization time was too short, or the cooling was too rapid. | 1. Optimize Solvent System: Experiment with solvent mixtures to find a composition that minimizes the solubility of the desired salt. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath or refrigerator to maximize precipitation.[1] 3. Recycle the Mother Liquor: The unwanted enantiomer can potentially be racemized and recycled to improve the overall yield beyond the theoretical 50%.[4] |
| The enantiomeric excess (e.e.) of the resolved product is poor. | 1. The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.[6] 2. Co-precipitation of the more soluble diastereomer. | 1. Solvent Optimization: This is the most critical step. A thorough solvent screening is necessary to find a system where one diastereomer is significantly less soluble than the other.[6] 2. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. This will purify the desired diastereomer and improve the e.e. 3. Adjust Stoichiometry: Experiment with the molar ratio of the resolving agent to the racemic compound. |
| An oil forms instead of a crystalline solid. | 1. The melting point of the diastereomeric salt is lower than the temperature of the solution. 2. The solvent is not appropriate for crystallization. | 1. Lower the Temperature: Ensure the crystallization is performed at a temperature below the melting point of the salt. 2. Change Solvent: Switch to a different solvent or solvent system where the salt is less soluble and more likely to form a crystalline solid. |
Solvent Selection Guide for Diastereomeric Salt Crystallization
| Solvent Class | Examples | General Properties and Suitability |
| Polar Protic | Methanol, Ethanol (B145695), Isopropanol, Water | - Can form hydrogen bonds and solvate ions effectively. - Often used for initial salt formation due to good solubility of starting materials. - May need to be mixed with less polar solvents to induce crystallization as salts can be highly soluble. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | - Can dissolve polar compounds but do not have acidic protons. - Frequently used for crystallization as they often provide a good balance of solubility for the diastereomeric salts. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | - Poor at solvating ionic salts. - Often used as anti-solvents. Adding a nonpolar solvent to a solution of the diastereomeric salts in a more polar solvent can induce precipitation. |
Experimental Protocols
General Protocol for the Chiral Resolution of a Racemic Amine with this compound
This protocol provides a general procedure and should be optimized for each specific racemic amine.
1. Diastereomeric Salt Formation: a. In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a heated solvent (e.g., ethanol or ethyl acetate).[1] b. In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of the same warm solvent.[1] c. Slowly add the solution of this compound to the amine solution with constant stirring.[1] d. If a precipitate forms immediately, add more solvent until the solution becomes clear at the elevated temperature.
2. Crystallization: a. Allow the solution to cool slowly to room temperature.[1] b. If crystallization does not occur, try inducing it by scratching the inside of the flask with a glass rod or by adding a seed crystal. c. Once crystallization begins, you may place the flask in an ice bath or refrigerator to maximize the yield of the precipitated salt.[1]
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration. b. Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[1] c. Dry the crystals under vacuum.
4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH) to the suspension with stirring until the salt is completely dissolved and the pH is basic.[2] c. Extract the liberated free amine into a suitable organic solvent (e.g., three times with diethyl ether or dichloromethane).[2] d. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[2]
5. Determination of Enantiomeric Excess (e.e.): a. Analyze the purified amine by a suitable chiral method (e.g., chiral HPLC or chiral GC) to determine the enantiomeric excess.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Relationship Between Solvent Choice and Resolution Outcome.
References
Technical Support Center: Strategies for Recycling the Undesired Enantiomer After Resolution
Welcome to the Technical Support Center for enantiomer recycling strategies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for recycling undesired enantiomers obtained from resolution processes. By racemizing or epimerizing the unwanted enantiomer, the overall process efficiency and atom economy can be significantly improved, increasing the theoretical maximum yield from 50% to nearly 100%.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it important to recycle the undesired enantiomer?
Recycling the undesired enantiomer is crucial for improving the overall efficiency and atom economy of a chiral synthesis. In a classical resolution, the maximum yield for the desired enantiomer is 50%, with the other 50% being the undesired enantiomer, which is often discarded.[2] By racemizing the unwanted enantiomer and feeding it back into the resolution process, the theoretical maximum yield of the desired enantiomer can be increased to approach 100%.[1] This is particularly important in industrial applications to reduce waste and lower production costs.[1]
Q2: What are the main strategies for recycling an undesired enantiomer?
The primary strategies for recycling an undesired enantiomer involve converting it back into a racemic mixture, which can then be subjected to the resolution process again.[2][3] The two main approaches are:
-
Racemization: The conversion of an enantiomerically enriched or pure compound into a mixture where both enantiomers are present in equal amounts (a racemate).[4][5]
-
Epimerization: The change in configuration at one of several stereocenters in a molecule. This converts one diastereomer into another.[5]
These transformations can be achieved through various methods, including thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed processes.[5][6]
Q3: How do I choose the best recycling strategy for my compound?
The choice of recycling strategy depends on several factors related to the substrate and the specific experimental conditions. Key considerations include:
-
Substrate Stability: The compound must be stable under the conditions required for racemization or epimerization.
-
Functional Groups: The presence of acidic or basic functional groups can influence the choice of catalyst (e.g., acid or base catalysis).
-
Position of the Chiral Center: The nature of the substituents at the stereocenter will affect its susceptibility to racemization. For example, the presence of an acidic proton alpha to a carbonyl group facilitates enolization and subsequent racemization.[2][7]
-
Compatibility with Resolution Method: If performing a dynamic kinetic resolution (DKR), the racemization conditions must be compatible with the resolution catalyst (often an enzyme).[1]
Q4: What are the key differences between racemization and epimerization?
Racemization refers to the conversion of a chiral molecule with one stereocenter into an equal mixture of both enantiomers.[4] Epimerization, on the other hand, applies to molecules with multiple stereocenters and involves the inversion of the configuration at only one of these centers, resulting in the formation of a diastereomer.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during racemization and epimerization experiments.
Problem: Low Yield After Racemization/Epimerization
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the catalyst is not poisoned by impurities in the substrate or solvent. For metal catalysts, consider pre-treating the reaction mixture to remove potential poisons. For enzymatic racemization, ensure the reaction conditions (pH, temperature) are optimal for enzyme stability.[1] |
| Unoptimized Reaction Conditions | Systematically optimize reaction parameters such as temperature, pressure, and solvent.[6] Higher temperatures can increase racemization rates but may also lead to decomposition.[6] Solvent choice can significantly impact reaction kinetics and solubility.[1][6] |
| Substrate Decomposition | If the substrate is degrading under the reaction conditions, consider using milder catalysts or lowering the reaction temperature.[8] Perform stability checks of the starting material under the reaction conditions in the absence of the catalyst. |
| Byproduct Formation | Analyze the reaction mixture for the presence of byproducts. Side reactions such as condensation or elimination may consume the starting material.[1] Adjusting the reaction conditions or catalyst may suppress these side reactions. |
Problem: Incomplete Conversion of the Undesired Enantiomer
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction over time to ensure it has reached completion. Extend the reaction time if necessary.[6] |
| Equilibrium Limitations | Some racemization/epimerization reactions may be reversible and reach an equilibrium state before complete conversion. In such cases, consider strategies to shift the equilibrium, such as removing the desired product as it is formed in a dynamic kinetic resolution setup.[3] |
| Inefficient Catalyst | The chosen catalyst may not be active enough for the specific substrate. Screen a range of catalysts to find a more efficient one.[1] Increasing the catalyst loading may also improve the conversion rate, but this should be optimized to balance cost and efficiency.[1] |
Problem: Loss of Stereochemical Integrity of the Desired Enantiomer
| Potential Cause | Suggested Solution |
| Racemization of the Desired Product | If the desired product is also susceptible to racemization under the reaction conditions, this can lead to a loss of enantiomeric excess.[1] It is important to perform a stability check on the desired product under the reaction conditions.[1] If product racemization is observed, consider lowering the reaction temperature, changing the solvent, or using a less harsh racemization catalyst.[1] |
| Undesired Side Reactions | Side reactions may lead to the formation of achiral byproducts or other stereoisomers, reducing the overall enantiomeric purity. Careful analysis of the reaction mixture can help identify these side reactions, and optimization of the reaction conditions can help to minimize them. |
Problem: Difficulty in Separating the Recycled Material from the Catalyst/Reagents
| Potential Cause | Suggested Solution |
| Homogeneous Catalyst Used | Homogeneous catalysts can be difficult to remove from the reaction mixture. Consider using a heterogeneous catalyst, which can be easily removed by filtration.[1] Immobilization of a homogeneous catalyst on a solid support is another option.[9] |
| Complex Reaction Mixture | If the reaction mixture is complex, purification of the recycled material can be challenging. Standard purification techniques such as column chromatography, distillation, or crystallization may be necessary. |
Experimental Protocols
Protocol 1: Base-Catalyzed Racemization of a Ketone with an α-Stereocenter
This protocol describes a general procedure for the base-catalyzed racemization of a ketone with a stereocenter at the α-position.
Materials:
-
Enantioenriched ketone (e.g., (R)-3-methylcyclohexanone)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
-
Base (e.g., sodium methoxide, sodium ethoxide, or potassium tert-butoxide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the enantioenriched ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of the base to the solution. The amount of base should be optimized for the specific substrate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the racemization by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) by chiral HPLC or GC.[6]
-
Continue the reaction until the enantiomeric excess is close to zero.
-
Once racemization is complete, quench the reaction by adding a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the racemic ketone by an appropriate method, such as distillation or column chromatography.
Protocol 2: Acid-Catalyzed Epimerization of an Alcohol
This protocol outlines a general procedure for the acid-catalyzed epimerization of a secondary alcohol.
Materials:
-
Enantioenriched alcohol (e.g., (1R,2S)-2-methylcyclohexanol)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Standard laboratory glassware
Procedure:
-
Dissolve the enantioenriched alcohol in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the epimerization by analyzing the diastereomeric ratio of the reaction mixture by GC or NMR.
-
Continue the reaction until the desired equilibrium is reached.
-
Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the epimerized product by column chromatography or distillation.
Protocol 3: Metal-Catalyzed Racemization of a Secondary Alcohol using a Shvo Catalyst
The Shvo catalyst is an efficient catalyst for the racemization of secondary alcohols.[10][11]
Materials:
-
Enantioenriched secondary alcohol (e.g., (S)-1-phenylethanol)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Shvo's catalyst ((C₅Ph₄OH)₂Ru₂(μ-H)₂(CO)₄)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a flask under an inert atmosphere, add the enantioenriched secondary alcohol and the anhydrous solvent.
-
Add a catalytic amount of Shvo's catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to 80-110 °C. The Shvo catalyst dissociates into its active monomeric form at elevated temperatures.[12]
-
Monitor the racemization by chiral HPLC or GC.
-
Once the reaction is complete (ee ≈ 0%), cool the mixture to room temperature.
-
The racemic alcohol can often be used directly in the next step, or the catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel.
-
Remove the solvent under reduced pressure to obtain the racemic alcohol.
Data Presentation
Table 1: Comparison of Common Racemization Methods
| Method | Typical Substrates | Advantages | Disadvantages |
| Base-Catalyzed | Ketones, esters, and other compounds with an acidic proton at the stereocenter.[2][7] | Simple, inexpensive reagents.[3] | Substrate must be base-stable; potential for side reactions. |
| Acid-Catalyzed | Alcohols, ethers.[7] | Effective for specific functional groups. | Can lead to decomposition or rearrangement for sensitive substrates. |
| Thermal | Compounds that can undergo reversible bond cleavage or rotation around a single bond upon heating.[5] | No catalyst required. | Requires high temperatures, which can cause decomposition; not widely applicable. |
| Metal-Catalyzed | Alcohols, amines.[4] | High efficiency, mild reaction conditions for some catalysts (e.g., Shvo's catalyst).[10] | Catalysts can be expensive and sensitive to air and moisture; potential for metal contamination in the product. |
| Enzymatic | Specific substrates for which a racemase or epimerase is known.[9] | High selectivity, mild reaction conditions. | Enzymes are substrate-specific and can be expensive; may require specific cofactors. |
Visualizations
Caption: General workflow for enantiomer recycling.
Caption: Decision tree for selecting a recycling strategy.
Caption: Troubleshooting logic for low racemization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. WO2015007897A1 - Method of racemisation of undesired enantiomers - Google Patents [patents.google.com]
- 5. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Racemization of undesired enantiomers: Immobilization of mandelate racemase and application in a fixed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Shvo’s Catalyst [sigmaaldrich.com]
Validation & Comparative
Comparison of (-)-Menthyloxyacetic acid and Mosher's acid (MTPA)
The previous searches provided a good general overview of chiral derivatizing agents, with a strong focus on Mosher's acid (MTPA). I found information on its mechanism, applications, and general protocols for its use in determining enantiomeric excess and absolute configuration. However, there is still a significant lack of direct comparative data against (-)-Menthyloxyacetic acid. I have not yet found a study that directly compares the performance of these two reagents side-by-side, which is crucial for the requested "Publish Comparison Guides" content type.
Specifically, I am missing:
-
Quantitative data (Δδ values) for diastereomers formed with this compound.
-
A detailed, step-by-step experimental protocol for the derivatization of a chiral alcohol with this compound and subsequent NMR analysis.
-
Specific advantages and disadvantages of this compound, particularly in comparison to MTPA.
To address these gaps, I will refine my search strategy to look for more specific experimental details and comparative analyses. I will also broaden my search to include theses, dissertations, and chemical supplier technical notes, which may contain the practical data I need.I have gathered a significant amount of information on Mosher's acid (MTPA), including its application, the underlying principles of its use as a chiral derivating agent (CDA), and general protocols for forming Mosher esters for NMR analysis. I also have some information on this compound, but a direct, side-by-side comparison with MTPA is still lacking. Specifically, I need to find:
-
A detailed experimental protocol for the derivatization of a chiral alcohol with this compound.
-
Quantitative data (Δδ values) from the NMR analysis of diastereomers formed with this compound.
-
A clear, published comparison of the advantages and disadvantages of this compound versus MTPA.
Without this information, the "Publish Comparison Guides" content type cannot be fully realized, as it requires objective, data-supported comparisons. I will continue to search for this specific information. My next step will be to search for articles that might contain this information, even if it's not the primary focus of the publication. I will also look for review articles on chiral derivatizing agents that might offer a more direct comparison.I have gathered a substantial amount of information on Mosher's acid (MTPA), including its mechanism of action, typical experimental protocols, and its application in determining enantiomeric excess and absolute configuration of chiral alcohols and amines. However, there is still a significant lack of direct comparative data for this compound. I have found some general information about it being a chiral derivatizing agent but have not yet located a specific, detailed experimental protocol for its use with chiral alcohols, nor have I found quantitative data (Δδ values) from such experiments. To create a comprehensive and objective comparison guide as requested, this information is crucial. Therefore, I need to continue my search with a more targeted approach to find this missing data for this compound.## A Head-to-Head Battle of Chiral Derivatizing Agents: this compound vs. Mosher's Acid (MTPA)
For researchers, scientists, and drug development professionals navigating the critical task of determining the enantiomeric excess (ee) and absolute configuration of chiral molecules, the choice of a suitable chiral derivatizing agent (CDA) is paramount. This guide provides a comprehensive comparison of two prominent CDAs: the terpene-derived this compound and the widely utilized Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
The determination of a molecule's stereochemistry is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with CDAs, offers a powerful and accessible method for elucidating the stereochemical purity and absolute configuration of chiral analytes, most commonly alcohols and amines.
CDAs are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral environment by NMR, these newly formed diastereomers exhibit distinct chemical shifts (δ), allowing for their quantification and the determination of the original enantiomeric ratio. The magnitude of the difference in these chemical shifts (Δδ) is a key performance indicator for a CDA.
Performance at a Glance: A Comparative Overview
While both this compound and Mosher's acid operate on the same fundamental principle of forming diastereomeric esters with chiral alcohols, their structural differences lead to variations in their performance. Mosher's acid is renowned for its trifluoromethyl group, which provides a sensitive probe for ¹⁹F NMR spectroscopy, often leading to simpler spectra and easier quantification.[1] this compound, derived from the readily available natural product (-)-menthol, offers an alternative with a different steric and electronic environment.
| Feature | This compound | Mosher's Acid (MTPA) |
| Structure | Terpene-based, bulky aliphatic | Phenylacetic acid derivative |
| Key Functional Group for NMR | Menthyl group protons | Phenyl protons, Methoxy protons, Trifluoromethyl group (¹⁹F NMR) |
| Typical Δδ Values (¹H NMR) | Generally smaller than MTPA | Can be significant, aiding resolution |
| Key Advantages | Derived from a natural, chiral pool starting material. | Well-established methodology, extensive literature data, ¹⁹F NMR capability for simplified analysis.[1][2] |
| Potential Disadvantages | Smaller Δδ values may lead to signal overlap in complex molecules. | Can be more expensive than some alternatives. |
Experimental Deep Dive: Protocols for Derivatization
The efficacy of a CDA is not only dependent on its inherent properties but also on the successful execution of the derivatization reaction. Below are detailed protocols for the esterification of a chiral secondary alcohol with both this compound and Mosher's acid.
Protocol 1: Esterification with this compound
This protocol outlines a general procedure for the derivatization of a secondary alcohol with this compound. Optimization may be required based on the specific substrate.
Materials:
-
Chiral secondary alcohol
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica (B1680970) gel.
-
Dissolve the purified esters in CDCl₃ for ¹H NMR analysis.
Protocol 2: Esterification with Mosher's Acid (MTPA)
The use of the more reactive Mosher's acid chloride is a common and efficient method for the preparation of MTPA esters.[1]
Materials:
-
Chiral secondary alcohol
-
(R)- or (S)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry NMR tube or small vial, dissolve the chiral secondary alcohol (1.0 eq.) in anhydrous DCM or another suitable deuterated solvent.
-
Add a slight excess of anhydrous pyridine (e.g., 1.5 eq.).
-
Add a slight excess of (R)- or (S)-MTPA-Cl (e.g., 1.2 eq.) to the solution. It is crucial to perform two separate reactions, one with each enantiomer of MTPA-Cl, for the determination of absolute configuration.
-
Seal the container and allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC or NMR.
-
The reaction mixture can often be directly analyzed by NMR without further purification. If necessary, a simple workup involving washing with dilute acid and brine can be performed.
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric esters.
Visualizing the Workflow and Logic
To further elucidate the experimental processes and the decision-making involved, the following diagrams created using the DOT language are provided.
References
A Comparative Guide to Alternative Chiral Resolving Agents for Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic secondary alcohols into their constituent enantiomers is a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals. While classical methods remain relevant, a range of alternative chiral resolving agents offers distinct advantages in terms of efficiency, selectivity, and applicability. This guide provides an objective comparison of prominent enzymatic and non-enzymatic methods for the kinetic resolution of secondary alcohols, supported by experimental data and detailed protocols.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes, most notably lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a widely used and highly effective biocatalyst for this transformation.
Data Presentation: Performance of Lipase-Catalyzed Resolution
The following table summarizes the performance of Candida antarctica lipase B (CALB) in the kinetic resolution of various secondary alcohols. The data highlights the high enantiomeric excess (ee) achievable for both the unreacted alcohol and the acylated product.
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Selectivity (E) |
| 1-Phenylethanol (B42297) | Novozym 435 | Vinyl acetate (B1210297) | n-Hexane | 1.25 | ~50 | >99 (S) | >99 (R) | >200 |
| 1-(4-Chlorophenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 3 | 49 | >99 (S) | >99 (R) | >200 |
| 1-(4-Methoxyphenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 3 | 48 | >99 (S) | >99 (R) | >200 |
| 1-Indanol | Novozym 435 | Vinyl acetate | Toluene (B28343) | 24 | 50 | 99 (S) | 99 (R) | >200 |
| 4-Phenyl-2-butanol | Novozym 435 | Isopropenyl acetate | Toluene | 2.5 | 50 | >99 | >99 | >200 |
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol using Novozym 435
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 1-phenylethanol.
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a dry flask, add racemic 1-phenylethanol (1 equivalent) and anhydrous n-hexane.
-
Add vinyl acetate (2 equivalents).
-
Add Novozym 435 (typically 10-50 mg per mmol of alcohol).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Upon completion, the enzyme is removed by filtration. The filtrate containing the unreacted alcohol and the ester can be concentrated under reduced pressure.
-
The unreacted alcohol and the ester are then separated by column chromatography.
Non-Enzymatic Kinetic Resolution: Chemical Catalysts
Non-enzymatic methods for kinetic resolution offer a valuable alternative to enzymatic approaches, providing access to either enantiomer of the product by selecting the appropriate enantiomer of the catalyst. Chiral 4-(dimethylamino)pyridine (DMAP) derivatives and amidine-based catalysts are prominent examples of effective non-enzymatic resolving agents.
Data Presentation: Performance of Non-Enzymatic Catalysts
The following table presents a comparison of different non-enzymatic catalysts in the kinetic resolution of secondary alcohols. The selectivity factor 's' is a measure of the relative rate of reaction of the two enantiomers.
| Substrate | Catalyst | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | ee (Alcohol) (%) | s-factor |
| 1-Phenylethanol | Planar-chiral DMAP analogue | Acetic anhydride (B1165640) | Toluene | 0 | 51 | 95 | 45 |
| 1-(1-Naphthyl)ethanol | Planar-chiral DMAP analogue | Acetic anhydride | Toluene | 0 | 52 | 99 | 95 |
| 1-Phenylethanol | Chiral Amidine-Based Catalyst (CF3-PIP) | Acetic anhydride | MTBE | rt | 51 | 95 | 44 |
| 1-(2-Naphthyl)ethanol | Chiral Amidine-Based Catalyst (CF3-PIP) | Acetic anhydride | MTBE | rt | 50 | 99 | >200 |
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol using a Chiral DMAP Derivative
This protocol outlines a general procedure for the non-enzymatic kinetic resolution of racemic 1-phenylethanol using a chiral DMAP derivative.
Materials:
-
Racemic 1-phenylethanol
-
Chiral DMAP derivative (catalyst)
-
Acetic anhydride (acylating agent)
-
Triethylamine (B128534) (base)
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with cooling capabilities
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral DMAP derivative (typically 1-5 mol%).
-
Add anhydrous toluene, followed by the racemic 1-phenylethanol (1 equivalent) and triethylamine (1.5 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or lower).
-
Add acetic anhydride (0.5-0.75 equivalents) dropwise.
-
Stir the reaction mixture at the set temperature and monitor its progress by chiral GC or HPLC.
-
The reaction is quenched at the desired conversion by adding a small amount of methanol.
-
The mixture is then concentrated, and the unreacted alcohol and the ester product are separated by column chromatography.
Diastereomeric Salt Formation: A Classical Approach
Another alternative for the resolution of secondary alcohols involves their derivatization to form diastereomeric salts. This classical method relies on the differential solubility of the diastereomers, allowing for their separation by crystallization.
General Protocol for Diastereomeric Salt Resolution:
-
Derivatization: The racemic secondary alcohol is first reacted with a suitable achiral diacid anhydride (e.g., phthalic anhydride or maleic anhydride) to form a racemic monoester, which now contains a free carboxylic acid group.
-
Salt Formation: The racemic monoester is then treated with a chiral base (the resolving agent), such as cinchonidine (B190817) or (+)-dehydroabietylamine, in a suitable solvent.[1] This results in the formation of a mixture of two diastereomeric salts.
-
Crystallization: The solvent is carefully chosen to exploit the solubility difference between the two diastereomeric salts. One diastereomer will preferentially crystallize out of the solution.
-
Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The pure enantiomer of the monoester is then liberated by treatment with an acid.
-
Hydrolysis: Finally, the chiral monoester is hydrolyzed to yield the enantiomerically pure secondary alcohol.
For instance, racemic 1-phenyl-1-propanol (B1198777) has been successfully resolved to >99% enantiomeric excess by forming the maleic acid monoester, followed by diastereomeric salt formation with cinchonidine.[1] Similarly, 1-phenyl-2-propanol (B48451) has been obtained with 98% enantiomeric excess using (+)-dehydroabietylamine as the resolving agent.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflows for enzymatic and non-enzymatic kinetic resolution, as well as diastereomeric salt formation.
Caption: Enzymatic Kinetic Resolution Workflow.
Caption: Non-Enzymatic Kinetic Resolution Workflow.
Caption: Diastereomeric Salt Formation Workflow.
References
A Researcher's Guide to Validating Enantiomeric Excess with (-)-Menthyloxyacetic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral chemistry. This guide provides a comprehensive comparison of (-)-Menthyloxyacetic acid as a chiral derivatizing agent against other common methods for validating enantiomeric excess values. We present supporting experimental data, detailed protocols, and visual workflows to assist in making informed decisions for your analytical needs.
This compound is a valuable chiral derivatizing agent (CDA) used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, possessing distinct physical and spectroscopic properties, can then be separated and quantified using standard chromatographic and spectroscopic techniques, allowing for the determination of the original enantiomeric composition.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on several factors including the nature of the analyte, the required accuracy and precision, available instrumentation, and throughput needs. Below is a comparison of this compound derivatization with other common techniques.
| Method | Principle | Advantages | Disadvantages |
| This compound Derivatization with NMR Analysis | Covalent reaction of the chiral analyte (alcohol or amine) with this compound to form diastereomers with distinct NMR chemical shifts (Δδ). | Provides structural information. Can be performed on a standard NMR spectrometer. Relatively fast analysis after derivatization. | Derivatization reaction is required. Potential for kinetic resolution leading to inaccurate results. Signal overlap can occur in complex spectra. |
| This compound Derivatization with Chromatographic Analysis (GC/HPLC) | Formation of diastereomers that can be separated on a standard achiral chromatographic column. | High resolution and sensitivity. Can be used for a wide range of analytes. Established and robust techniques. | Derivatization adds an extra step to the workflow. Thermal lability of derivatives can be a concern for GC. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions. | Direct analysis without derivatization in many cases. Broad applicability. High accuracy and precision. | Can be expensive due to the cost of chiral columns. Method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Direct separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity for volatile compounds. Fast analysis times. | Limited to volatile and thermally stable analytes. Derivatization may be required to increase volatility. |
| Mosher's Acid (MTPA) Derivatization with NMR Analysis | Similar to this compound, it forms diastereomeric esters or amides for NMR analysis. The trifluoromethyl group provides a useful ¹⁹F NMR probe. | Well-established and widely used. The ¹⁹F NMR signal can simplify analysis. | Mosher's acid is known to be susceptible to racemization. Can be expensive. |
Experimental Protocols
Detailed methodologies for the derivatization of chiral alcohols and amines with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Derivatization of a Chiral Alcohol for NMR Analysis
Materials:
-
Chiral alcohol (~5-10 mg)
-
This compound (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) (1 mL)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a dry vial, dissolve the chiral alcohol, this compound, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude diastereomeric ester in CDCl₃ for ¹H NMR analysis.
-
Integrate well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess.
Derivatization of a Chiral Amine for HPLC/GC Analysis
Materials:
-
Chiral amine (~5-10 mg)
-
This compound (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (1 mL)
-
Appropriate solvent for HPLC/GC analysis
Procedure:
-
In a dry vial, dissolve this compound and HOBt in anhydrous DCM or DMF.
-
Add EDC to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the chiral amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric amides by flash column chromatography if necessary.
-
Dissolve the purified diastereomers in a suitable solvent for HPLC or GC analysis on an achiral column.
Quantitative Data Comparison
The effectiveness of a chiral derivatizing agent is determined by the degree of separation between the signals of the resulting diastereomers in the chosen analytical technique.
NMR Spectroscopy: Chemical Shift Differences (Δδ)
The difference in chemical shifts (Δδ) for specific protons in the diastereomeric derivatives is a key parameter for accurate quantification by NMR. Larger Δδ values lead to better resolution and more reliable integration. While specific Δδ values are highly substrate-dependent, the bulky menthyl group in this compound derivatives often induces significant chemical shift nonequivalence in the protons of the chiral analyte.
Note: Specific Δδ values for a wide range of substrates derivatized with this compound are not extensively tabulated in the literature. Researchers should determine these values empirically for their specific analyte.
Gas Chromatography: Resolution of Diastereomeric Amides
A study on the enantiomeric separation of 2-hydroxy acids involved their derivatization to O-(-)-menthoxycarbonylated amides followed by analysis on achiral GC columns.[1][2] The resolution factors (Rs) for the separation of these diastereomers are presented below, demonstrating the utility of this compound in chromatographic methods.[1][2]
| 2-Hydroxy Acid Derivative | DB-5 Column Rs | DB-17 Column Rs |
| O-(-)-menthoxycarbonylated tert-butylamide of 2-hydroxybutanoic acid | 2.5 | 2.1 |
| O-(-)-menthoxycarbonylated tert-butylamide of 2-hydroxy-3-methylbutanoic acid | 3.1 | 2.8 |
| O-(-)-menthyloxycarbonylated tert-butylamide of 2-hydroxy-4-methylpentanoic acid | 4.8 | 3.4 |
| O-(-)-menthyloxycarbonylated tert-butylamide of 2-hydroxypentanoic acid | 3.9 | 3.0 |
| O-(-)-menthyloxycarbonylated tert-butylamide of 2-hydroxyhexanoic acid | 4.2 | 3.2 |
Data sourced from a study on the relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives.[1][2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for determining enantiomeric excess using this compound and the logical relationship in validating these values.
Caption: Workflow for ee determination using this compound.
Caption: Logic for validating ee values with alternative methods.
References
A Comparative Guide to the Cross-Validation of Chiral Resolution Results Using Different Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical step in the development and manufacturing of pharmaceuticals.[1] Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making rigorous analytical control essential.[1][2] Cross-validation of analytical methods is a fundamental process to ensure the reliability and consistency of these purity measurements.[1] This guide provides a comparative overview of common analytical techniques for chiral resolution and a framework for their cross-validation.
Key Analytical Techniques for Chiral Resolution
The most prevalent methods for separating and quantifying enantiomers are chromatographic.[1] These techniques utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to interact differently with each enantiomer, enabling their separation.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used technique for determining enantiomeric purity.[1][3] It offers flexibility through various modes, including normal-phase, reversed-phase, and polar organic modes.[1][4] Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly versatile for a wide range of compounds.[1][4]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC often provides faster separations and reduces organic solvent consumption by using supercritical carbon dioxide as the primary mobile phase.[1][5] It is recognized for its high efficiency and environmentally friendly nature.[1]
-
Capillary Electrophoresis (CE): This high-efficiency technique requires minimal sample and solvent.[1] Separation is achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte, which leads to different migration times for the enantiomers.[1]
Cross-Validation Workflow
A structured workflow is crucial for a successful cross-validation study. The process ensures that different analytical techniques produce comparable and reliable results for the purity of a chiral intermediate.[1]
Workflow for cross-validating two analytical techniques for chiral purity.
Comparative Performance Data
The following table summarizes hypothetical performance data for the analysis of a chiral compound, "Compound Y," using three different analytical methods.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Analysis Time (min) | 15 | 5 | 20 |
| Solvent Consumption (mL/injection) | 15 | 10 | < 0.1 |
| Limit of Quantitation (LOQ) | 0.05% | 0.04% | 0.1% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Accuracy (Recovery %) | 98-102% | 99-101% | 97-103% |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different analytical techniques.
This protocol provides a general starting point for the normal-phase separation of a chiral amine.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting mobile phase is a mixture of n-Hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio.[6] To improve peak shape for basic compounds, a small amount of an amine modifier (e.g., diethylamine) at 0.1% (v/v) is commonly added.[6]
-
Flow Rate: 0.7 - 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 25°C). Temperature can be varied to improve resolution.[6]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5-20 µL.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[6]
-
System Suitability: Inject a solution containing both enantiomers to ensure a baseline resolution of at least 1.5 is achieved.[6]
SFC methods often use the same stationary phases as normal-phase HPLC.
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol (B129727) or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: As determined for HPLC.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.
CE is a powerful technique for chiral separations, particularly for polar compounds.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate (B84403) buffer at pH 2.5) containing a chiral selector. Neutral or charged cyclodextrins are commonly used.
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (10-20 mg/mL) is a common starting point.
-
Voltage: 15-25 kV.
-
Capillary Temperature: 25°C.
-
Detection: On-capillary UV detection at the appropriate wavelength.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at 0.1-1 mg/mL.
Logical Relationships in Method Validation
The validation of a chiral analytical method involves several interconnected parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2] Key parameters such as specificity, linearity, accuracy, precision, and robustness are assessed to ensure the method is fit for its intended purpose.[2][7]
Interrelationship of key validation parameters for a chiral analytical method.
By employing a systematic approach to cross-validation and thoroughly documenting experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for chiral resolution, which is paramount for the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral compounds. The therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. This guide provides an objective comparison of two powerful analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using (-)-menthyloxyacetic acid as a chiral derivatizing agent.
This comparison will delve into the principles of each technique, provide detailed experimental protocols, and present a quantitative performance comparison to assist in selecting the most suitable method for your analytical needs.
The Principles Behind the Separation
Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] The enantiomeric mixture is dissolved in a mobile phase and passed through a column packed with a chiral material. One enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
NMR spectroscopy with this compound , on the other hand, relies on the conversion of the enantiomeric pair into a mixture of diastereomers. This compound is a chiral derivatizing agent (CDA) that reacts with the chiral analyte (in this case, typically a chiral alcohol or amine) to form diastereomeric esters or amides.[2] Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers have different physical and spectroscopic properties. This difference allows for their distinct signals to be resolved in the NMR spectrum, most commonly the 1H NMR spectrum. The integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer, and thus the enantiomeric excess of the original analyte.
Quantitative Performance Comparison
The choice between chiral HPLC and NMR with a chiral derivatizing agent often depends on the specific requirements of the analysis, such as the desired level of accuracy, sample throughput, and available instrumentation. The following table summarizes key performance metrics for both techniques.
| Feature | Chiral HPLC | NMR with this compound |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1] | Covalent derivatization of enantiomers into diastereomers with distinct NMR signals.[2] |
| Typical Analysis Time | 15-60 minutes per sample. | 5-15 minutes per sample (after derivatization). |
| Sample Throughput | Lower; method development can be time-consuming.[3] | Higher; suitable for rapid screening of multiple samples. |
| Solvent Consumption | High (>60 mL of mobile phase per sample). | Low (~0.6 mL of deuterated solvent per sample). |
| Sensitivity (LOD/LOQ) | Generally higher, with LODs around 1.5 µg/mL reported for some methods.[4][5] | Generally lower, dependent on analyte concentration and magnetic field strength. |
| Precision/Reproducibility | Excellent, with high reproducibility. Repeatability and intermediate precision RSDs below 7.2% are achievable.[4][5] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[3] | Can be rapid, involving a straightforward derivatization reaction. |
| Sample Integrity | Non-destructive (sample can be collected after detection). | Destructive (analyte is chemically modified). |
| Cost | High initial instrument cost, with ongoing costs for chiral columns and solvents. | High initial instrument cost, but lower solvent costs per sample. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the ee determination of a chiral secondary alcohol, 1-phenylethanol (B42297), using both chiral HPLC and NMR with this compound.
Chiral HPLC Protocol for ee Determination of 1-Phenylethanol
This protocol outlines a general method for the chiral separation of 1-phenylethanol enantiomers. Optimization of the mobile phase and selection of the appropriate chiral stationary phase are critical for achieving baseline separation.[6][7]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OB)[7]
-
HPLC-grade n-hexane and isopropyl alcohol[7]
-
Racemic 1-phenylethanol standard
-
Sample of 1-phenylethanol with unknown ee
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 95:5 (v/v) ratio.[7] Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the Chiralcel® OB column with the mobile phase at a flow rate of 0.9 mL/min until a stable baseline is achieved.[7] Set the column temperature to 30°C.[7]
-
Standard and Sample Preparation: Dissolve the racemic 1-phenylethanol standard and the sample of unknown ee in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject 10 µL of the racemic standard onto the column and record the chromatogram.[7] The two enantiomers should be resolved into two distinct peaks. Then, inject 10 µL of the unknown sample and record the chromatogram under the same conditions. The UV detector wavelength should be set to 254 nm.[7]
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram of the unknown sample. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
NMR Protocol for ee Determination of 1-Phenylethanol using this compound
This protocol describes the derivatization of 1-phenylethanol with this compound to form diastereomeric esters, followed by 1H NMR analysis.
Materials:
-
1-phenylethanol (racemic standard and sample with unknown ee)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve 1-phenylethanol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To this solution, add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (can be monitored by TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters. Purification by flash chromatography may be necessary if significant impurities are present.
-
-
NMR Sample Preparation: Dissolve approximately 10-20 mg of the diastereomeric ester mixture in ~0.6 mL of CDCl₃ in an NMR tube.
-
NMR Data Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed ester linkage and the chiral centers are most likely to show distinct chemical shifts.
-
Integrate the areas of these two signals.
-
Calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) x 100
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
Conclusion: Choosing the Right Tool for the Job
Both chiral HPLC and NMR spectroscopy with this compound are powerful and reliable techniques for the determination of enantiomeric excess. The choice between the two often depends on the specific requirements of the analysis.
Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control. Its non-destructive nature also allows for the recovery of the separated enantiomers if needed.
NMR with this compound, on the other hand, offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples. Its lower solvent consumption also aligns with the principles of green chemistry.
Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Techniques for Confirming Enantiomeric Purity
For researchers, scientists, and professionals in drug development, the confirmation of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. Spectroscopic techniques offer powerful and often non-destructive methods for this purpose. This guide provides a comprehensive comparison of key spectroscopic techniques used to confirm the purity of resolved enantiomers, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques for Enantiomeric Purity Analysis
The choice of a spectroscopic technique for determining enantiomeric excess (ee) depends on several factors, including the nature of the analyte, the required accuracy, sample availability, and the instrumentation at hand. The three main spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or formation of transient complexes with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule containing a chromophore.[4] |
| Sample Type | Solutions | Solutions, neat liquids, and solids (as mulls).[5][6][7] | Solutions |
| Sample Amount | Typically 1-10 mg.[8] | Typically 5-10 mg.[8] | Requires lower concentrations, typically in the µM to mM range. |
| Analysis Time | Varies from minutes to hours, depending on the need for derivatization and NMR acquisition time.[9][10] | Typically 1 to 12 hours for data acquisition.[8] | Rapid, with spectra typically acquired in minutes. |
| Accuracy (%ee) | High accuracy, with errors often less than 1-2%. Can be very precise for quantitative measurements. | Accuracy is typically around 1-2%.[11][12] For some applications, accuracy can be as high as 0.05%.[7][13] | Errors are generally less than 10%.[14] |
| Instrumentation | Standard NMR spectrometer. | Specialized VCD spectrometer (FTIR-based). | CD spectrometer. |
| Key Advantage | Widely available instrumentation and well-established methods. Can provide detailed structural information. | Applicable to a wide range of chiral molecules without the need for a chromophore.[2] Can be used for solid-state analysis.[5][6][7] | High sensitivity and rapid analysis time.[15] |
| Limitations | Derivatization can be time-consuming and may introduce impurities. Not all chiral compounds are suitable for analysis with available CSAs or CDAs. | Lower sensitivity compared to ECD. Requires higher sample concentrations. | Requires the presence of a chromophore near the stereocenter for optimal results. |
Experimental Protocols
NMR Spectroscopy: Mosher's Ester Analysis for Chiral Alcohols
This protocol describes the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, as a chiral derivatizing agent to determine the enantiomeric excess of a chiral secondary alcohol.[9][10]
Materials:
-
Chiral alcohol of unknown enantiomeric purity
-
(R)-(-)-MTPA chloride
-
(S)-(+)-MTPA chloride
-
Anhydrous pyridine (B92270) or dichloromethane (B109758) (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP) (if using CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of Diastereomeric Esters (Two separate reactions):
-
Reaction A ((R)-MTPA ester): In a clean, dry NMR tube or small reaction vial, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine (or CH₂Cl₂ with a catalytic amount of DMAP). Add 1.1-1.2 equivalents of (R)-(-)-MTPA chloride.
-
Reaction B ((S)-MTPA ester): In a separate, identical reaction vessel, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Allow both reactions to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting alcohol is no longer visible.
-
Work-up (if not performed in an NMR tube): If the reaction was not performed directly in an NMR tube, quench the reaction with a small amount of water. Extract the diastereomeric esters with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
NMR Analysis:
-
Dissolve each crude or purified diastereomeric ester in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.
-
Carefully integrate a well-resolved signal corresponding to a proton near the stereocenter for each diastereomer.
-
-
Calculation of Enantiomeric Excess (%ee):
-
Identify a pair of corresponding signals from the two diastereomers that are well-separated.
-
Integrate the area of these signals for the major (I_major) and minor (I_minor) diastereomers in one of the spectra.
-
Calculate the %ee using the formula: %ee = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
Vibrational Circular Dichroism (VCD) for Enantiomeric Purity
This protocol provides a general workflow for determining the enantiomeric excess of a chiral molecule in solution using VCD.
Materials:
-
Chiral sample with unknown enantiomeric purity
-
Enantiomerically pure standards of both enantiomers (if available for calibration)
-
Suitable solvent (e.g., CCl₄, CDCl₃, DMSO-d₆) that is transparent in the IR region of interest.[8]
-
VCD spectrometer
-
IR-transparent sample cells (e.g., BaF₂ or CaF₂)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the chiral sample at a concentration typically between 0.01 M and 1 M. The optimal concentration depends on the strength of the VCD signal and the path length of the sample cell.
-
If creating a calibration curve, prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
-
Data Acquisition:
-
Record the VCD and IR spectra of the solvent for baseline correction.
-
Record the VCD and IR spectra of the sample solution(s). Data collection times can range from 1 to 12 hours to achieve a good signal-to-noise ratio.[8]
-
-
Data Processing:
-
Subtract the solvent spectrum from each sample spectrum.
-
The VCD spectrum of a racemic mixture should be a flat line (zero signal).
-
-
Quantitative Analysis:
-
Direct Comparison: The VCD spectrum of an enantiomerically enriched sample will be a sum of the spectra of the two enantiomers. The intensity of the VCD bands is directly proportional to the enantiomeric excess.[12]
-
Calibration Curve Method:
-
Identify one or more strong, well-resolved VCD bands.
-
Measure the peak intensity (ΔA) of the selected band(s) for each standard solution.
-
Plot the VCD intensity (ΔA) versus the known enantiomeric excess. This should yield a linear relationship.
-
Measure the VCD intensity of the unknown sample and determine its enantiomeric excess from the calibration curve.
-
-
Partial Least Squares (PLS) Regression: For more complex spectra or higher accuracy, PLS regression can be used to correlate the entire VCD spectrum with the enantiomeric excess.[2][11][12]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. biotools.us [biotools.us]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Menthyloxyacetic Acid: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe and compliant disposal of (-)-Menthyloxyacetic acid.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation. Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.3 g/mol |
| Appearance | White to light yellow crystal powder or yellow liquid |
| Melting Point | 52-55 °C (lit.)[1][2][3] |
| Boiling Point | 163-164 °C at 10 mmHg (lit.)[1][2][3] |
| Density | 1.01 g/mL at 20 °C (lit.)[1][2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup[1][4] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[4] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection as hazardous chemical waste. Due to its irritant properties and potential for residual toxicity, neutralization and subsequent drain disposal are not advised.[5]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Container Selection:
-
Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable for acidic waste.
-
Ensure the container is in good condition with a secure, tight-fitting lid.[6]
-
-
Waste Collection:
-
Collect all waste containing this compound, including the pure substance, solutions, and any contaminated materials (e.g., pipette tips, weighing boats, contaminated paper towels), in the designated waste container.
-
Do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or other incompatible chemicals, to prevent dangerous reactions.[7] Leave chemicals in their original containers if possible when disposing of unused product.[8][9][10]
-
-
Labeling the Waste Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11][12]
-
The label must be completed in pencil or with a pen resistant to chemical splashes and include the following information:[1][8][12][13]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and list any other components of the waste mixture with their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Irritant," "Corrosive - Acid").
-
Generator Information: Your name, laboratory, and contact information.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within your laboratory.[5][12]
-
Ensure the storage area is away from incompatible materials. Organic acids should be segregated from inorganic acids, bases, and oxidizers.[2][7]
-
Secondary containment (e.g., a plastic tub) is recommended to contain any potential leaks or spills.[12]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have finished the experiments generating this waste, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. Specific experimental protocols for the use of this compound were not cited in the creation of this disposal guide.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. coral.washington.edu [coral.washington.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. mtu.edu [mtu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. acs.org [acs.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 13. actenviro.com [actenviro.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Menthyloxyacetic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (-)-Menthyloxyacetic acid, ensuring operational safety and regulatory compliance.
This compound is a valuable chiral resolving agent in chemical synthesis. However, its safe handling requires stringent adherence to established safety protocols to mitigate risks of skin and eye irritation, as well as respiratory discomfort. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory personnel in maintaining a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving and Storage | Safety glasses with side shields | Nitrile or neoprene gloves (minimum 8 mil thickness) | Not generally required if containers are sealed and intact | Standard laboratory coat |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical safety goggles | Nitrile or neoprene gloves (minimum 8 mil thickness), consider double-gloving | Half-mask respirator with organic vapor/acid gas (yellow-coded) cartridges recommended, especially for larger quantities or if ventilation is suboptimal.[1][2][3][4] | Fully-buttoned laboratory coat |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Half-mask respirator with organic vapor/acid gas (yellow-coded) cartridges, particularly when working with concentrated solutions or outside of a fume hood.[1][2][3][4] | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty butyl rubber gloves | Full-face respirator with organic vapor/acid gas (yellow-coded) cartridges | Chemical-resistant suit or apron over a laboratory coat, and chemical-resistant boot covers |
| Waste Disposal | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Not generally required if waste containers are properly sealed | Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the key steps and safety precautions at each stage.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
